Rifamycin B diallylamide
Description
Structure
2D Structure
Properties
CAS No. |
17607-45-3 |
|---|---|
Molecular Formula |
C45H58N2O13 |
Molecular Weight |
834.9 g/mol |
IUPAC Name |
[(9Z,19Z,21Z)-27-[2-[bis(prop-2-enyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H58N2O13/c1-12-18-47(19-13-2)33(49)22-57-32-21-30-40(53)35-34(32)36-42(28(8)39(35)52)60-45(10,43(36)54)58-20-17-31(56-11)25(5)41(59-29(9)48)27(7)38(51)26(6)37(50)23(3)15-14-16-24(4)44(55)46-30/h12-17,20-21,23,25-27,31,37-38,41,50-53H,1-2,18-19,22H2,3-11H3,(H,46,55)/b15-14-,20-17-,24-16- |
InChI Key |
MHTJOVRCLPHPDE-LFFDSNSBSA-N |
Isomeric SMILES |
CC1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Rifamycin B Diallylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the proposed synthesis and characterization of a novel derivative of Rifamycin B, namely Rifamycin B diallylamide. As this compound is not described in the current scientific literature, this guide outlines a plausible synthetic route based on established amidation methodologies applied to the known reactivity of Rifamycin B. Detailed experimental protocols for the synthesis and purification are provided, alongside a complete plan for the structural characterization of the target molecule using modern analytical techniques. All quantitative data, including predicted spectroscopic characteristics, are summarized for clarity. This guide is intended to serve as a foundational resource for researchers interested in the exploration of new Rifamycin derivatives with potential applications in drug discovery and development.
Introduction
Rifamycins are a class of ansamycin antibiotics with potent activity against mycobacteria, making them cornerstone drugs in the treatment of tuberculosis, leprosy, and other bacterial infections.[1] The prototypical member of this family, Rifamycin B, is a naturally occurring antibiotic produced by the bacterium Amycolatopsis mediterranei.[2] While Rifamycin B itself has limited clinical utility due to poor oral bioavailability, its carboxyl group at the C4 position presents a prime target for chemical modification, leading to the development of clinically significant semi-synthetic derivatives like Rifampicin.[3]
The diallylamide functional group is a versatile moiety in medicinal chemistry, known to influence pharmacokinetic properties and engage in unique biological interactions. The introduction of a diallylamide group to the Rifamycin B scaffold represents an unexplored avenue for the development of novel antibiotic candidates. This guide details the proposed synthesis of this compound and the analytical methods for its comprehensive characterization.
Proposed Synthesis of this compound
The synthesis of this compound from Rifamycin B and diallylamine can be achieved through the activation of the carboxylic acid moiety of Rifamycin B, followed by nucleophilic acyl substitution by diallylamine. Two primary methods are proposed: activation via an acid chloride intermediate and direct amide coupling using a carbodiimide reagent.
Method 1: Acid Chloride Formation Followed by Amination
This method involves a two-step, one-pot procedure where Rifamycin B is first converted to its corresponding acid chloride, which then readily reacts with diallylamine.[2][4]
Experimental Protocol:
-
Dissolution: Dissolve Rifamycin B (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise with constant stirring. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Amine Addition: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve diallylamine (2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture containing the Rifamycin B acid chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Method 2: Carbodiimide-Mediated Amide Coupling
This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate the direct formation of the amide bond.[5][6][7]
Experimental Protocol:
-
Dissolution: Dissolve Rifamycin B (1 equivalent), diallylamine (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Coupling Agent Addition: Cool the solution to 0 °C. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash with 1 M hydrochloric acid (HCl), followed by a saturated aqueous solution of NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Characterization of this compound
The successful synthesis of this compound will be confirmed through a combination of spectroscopic and chromatographic techniques. The following table summarizes the predicted characterization data based on the known data for Rifamycin B and its derivatives.[8][9][10][11]
| Parameter | Predicted Value/Observation |
| Appearance | Yellow to orange amorphous solid |
| Molecular Formula | C₄₅H₅₈N₂O₁₃ |
| Molecular Weight | 834.95 g/mol |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Soluble in methanol, ethanol, chloroform, DCM, and ethyl acetate. Insoluble in water and hexanes. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 835.4018, Found: [Predicted value ± 5 ppm] |
| ¹H NMR (500 MHz, CDCl₃) | Diagnostic Peaks: Disappearance of the carboxylic acid proton signal (~11-12 ppm). Appearance of new signals corresponding to the allyl protons of the diallylamide group: two multiplets in the range of 5.7-6.0 ppm (vinyl protons) and two doublets of doublets in the range of 4.0-4.3 ppm (allylic methylene protons). Characteristic signals of the Rifamycin B scaffold will be retained with some shifts. |
| ¹³C NMR (125 MHz, CDCl₃) | Diagnostic Peaks: Appearance of a new amide carbonyl signal around 170-172 ppm. Appearance of new signals for the allyl carbons: two in the vinylic region (130-135 ppm and 115-120 ppm) and one for the allylic carbon (45-50 ppm). The carboxylic acid carbon signal of Rifamycin B (~175 ppm) will be absent. |
| Infrared (IR) Spectroscopy (ATR) | Characteristic Bands: Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretching vibration for the tertiary amide around 1630-1650 cm⁻¹. Retention of other characteristic peaks of the Rifamycin B core structure. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a retention time distinct from that of the starting material, Rifamycin B, indicating the formation of a new, more lipophilic compound. Purity should be >95%. |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Chemical Transformation
Caption: Chemical transformation of Rifamycin B to this compound.
Safety Considerations
-
Rifamycin B: Handle with standard laboratory precautions. May cause skin and eye irritation.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
DCC: Potent skin sensitizer. Avoid inhalation and skin contact.
-
Diallylamine: Flammable, corrosive, and toxic.[12][13][14][15] Handle in a fume hood away from ignition sources.
-
DCM: Volatile and a suspected carcinogen. Use in a well-ventilated area.
Conclusion
This technical guide provides a detailed roadmap for the synthesis and characterization of the novel compound, this compound. The proposed synthetic routes are based on robust and well-established chemical transformations. The comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the final product. The successful synthesis of this derivative will open new avenues for exploring the structure-activity relationships of the rifamycin class of antibiotics and may lead to the discovery of new therapeutic agents.
References
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New insights into rifamycin B biosynthesis: isolation of proansamycin B and 34a-deoxy-rifamycin W as early macrocyclic intermediates indicating two separated biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DIALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ICSC 0866 - DIALLYLAMINE [inchem.org]
A Technical Guide to the Mechanism of Action of Rifamycins
Disclaimer: Information regarding "Rifamycin B diallylamide" is not available in the current scientific literature. This guide focuses on the well-characterized mechanism of action of the parent compound, Rifamycin B, and its clinically significant derivative, Rifampicin. This information provides a foundational understanding of the rifamycin class of antibiotics.
Core Mechanism of Action
Rifamycins exert their bactericidal effects by specifically inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA.[1][] This inhibition effectively halts the synthesis of messenger RNA (mRNA) and, consequently, bacterial protein production, leading to cell death.[3][4]
The primary target of rifamycins is the β-subunit of the bacterial RNAP.[][5] The antibiotic binds to a hydrophobic pocket on the β-subunit, in close proximity to the active site.[5] This binding does not prevent the initial formation of the RNAP-DNA complex or the initiation of transcription. Instead, it physically blocks the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides, preventing further extension.[6][7] This "steric-occlusion" model is a key feature of the rifamycin mechanism.[6]
The selectivity of rifamycins for bacterial RNAP over mammalian RNA polymerases is a cornerstone of their clinical utility.[1] Eukaryotic RNA polymerases have a significantly lower affinity for rifamycins, making them 100 to 10,000 times less sensitive to their effects.[8]
Signaling Pathways and Molecular Interactions
The interaction between rifamycins and the bacterial RNAP β-subunit is a highly specific molecular event. X-ray crystallography studies have identified key amino acid residues within the binding pocket that are crucial for this interaction.[5] The rifamycin molecule is held in place by a series of hydrogen bonds and hydrophobic interactions.[5]
Mutations in the rpoB gene, which encodes the β-subunit of RNAP, can lead to amino acid substitutions in this binding pocket.[5] These changes can reduce the binding affinity of rifamycins, resulting in antibiotic resistance.[5]
Figure 1: Mechanism of RNAP Inhibition by Rifamycins.
Quantitative Data
The in vitro activity of rifamycins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize representative MIC data for Rifampicin against various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of Rifampicin against Susceptible Bacterial Strains
| Bacterial Species | MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.004 - 0.03 |
| Streptococcus pneumoniae | 0.015 - 0.12 |
| Haemophilus influenzae | 0.25 - 1 |
| Neisseria meningitidis | 0.03 - 0.25 |
| Mycobacterium tuberculosis | 0.06 - 0.5 |
| Escherichia coli | 4 - 32 |
(Data compiled from multiple sources)
Table 2: In Vitro Activity of Rifamycin SV against Enteropathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Enterotoxigenic E. coli (ETEC) | 32 | 128 |
| Enteroaggregative E. coli (EAEC) | 32 | 128 |
| Shigella spp. | 64 | 128 |
| Salmonella spp. | 64 | 128 |
| Clostridium difficile | ≤0.03 | ≤0.03 |
Source: In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile.[9]
Experimental Protocols
In Vitro Transcription Inhibition Assay
This assay directly measures the effect of a compound on the activity of purified RNA polymerase.
Objective: To determine the concentration of a rifamycin derivative required to inhibit transcription by 50% (IC₅₀).
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase holoenzyme, a DNA template with a known promoter, and the four ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), one of which is radioactively or fluorescently labeled.
-
Inhibitor Addition: The rifamycin derivative is added to the reaction mixture at various concentrations.
-
Transcription Initiation: The reaction is initiated by the addition of the DNA template or RNAP.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow transcription to occur.
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA and formamide).
-
Product Analysis: The RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The amount of full-length transcript is quantified using autoradiography or fluorescence imaging. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Figure 2: Workflow for an In Vitro Transcription Inhibition Assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Objective: To determine the MIC of a rifamycin derivative.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]
-
Serial Dilution: The rifamycin derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[10] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[10]
Conclusion
The rifamycin class of antibiotics, including Rifamycin B and its derivatives, are potent inhibitors of bacterial transcription. Their specific targeting of the bacterial DNA-dependent RNA polymerase β-subunit provides a clear mechanism of action and a basis for their clinical efficacy. Understanding this mechanism, along with the quantitative measures of their activity and the experimental protocols used to assess them, is crucial for the continued development and effective use of these important therapeutic agents. The potential for resistance through mutations in the rpoB gene underscores the need for ongoing research and surveillance.
References
- 1. pnas.org [pnas.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Rifamycin - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Escherichia coli chromosome replication by rifampicin treatment or during the stringent response is overcome by de novo DnaA protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Biosynthesis of rifamycin derivatives and precursors
An In-depth Technical Guide to the Biosynthesis of Rifamycin and its Precursors
Executive Summary: Rifamycins are a clinically vital class of ansamycin antibiotics, forming the cornerstone of treatment for tuberculosis and other mycobacterial infections.[1][2][3] Produced primarily by the actinomycete Amycolatopsis mediterranei, these complex macrolactams are synthesized through a sophisticated biosynthetic pathway involving a unique starter unit, a modular Type I polyketide synthase (PKS), and a cascade of tailoring enzymes.[1][3] The entire process is encoded by a large, contiguous gene cluster and is subject to intricate regulatory control. This technical guide provides a detailed examination of the rifamycin biosynthetic pathway, its genetic basis, regulatory networks, and key experimental methodologies for its study. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and antibiotic discovery.
The Rifamycin Biosynthetic Gene Cluster
The production of rifamycin in A. mediterranei is governed by a single, large biosynthetic gene cluster (BGC), approximately 95 kb in size.[1][4] This rif cluster is a highly organized system containing all the genetic information necessary for the synthesis of the antibiotic, from its primary precursors to the final product, as well as for self-resistance and export.[4] The cluster can be broadly categorized into several functional groups of genes:
-
AHBA Synthesis Genes (rifG to rifN): These genes are responsible for producing 3-amino-5-hydroxybenzoic acid (AHBA), the unique starter unit for the polyketide chain.[4][5]
-
Polyketide Synthase (PKS) Genes (rifA to rifE): These five large genes encode the modular Type I PKS that assembles the polyketide backbone of rifamycin.[4][5][6]
-
Amide Synthase Gene (rifF): This gene is crucial for the cyclization of the completed polyketide chain to form the characteristic ansa macrocyclic structure.[6][7]
-
Post-PKS Tailoring Genes: A variety of genes encoding enzymes like oxidases, methyltransferases, and others are responsible for modifying the initial polyketide scaffold into the various rifamycin congeners.[4][8]
-
Regulatory, Resistance, and Export Genes: The cluster also includes genes that control its own expression, confer resistance to the producing organism, and export the antibiotic out of the cell.[4]
The Biosynthetic Pathway: A Step-by-Step Analysis
The assembly of rifamycin is a multi-stage process that begins with the formation of a unique aromatic starter unit, followed by polyketide chain elongation, cyclization, and extensive chemical modifications.
Synthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)
Unlike many polyketides that use simple starters like acetate, the rifamycin PKS is primed with 3-amino-5-hydroxybenzoic acid (AHBA).[1][2] This C7N aminobenzoate is derived from the aminoshikimate pathway, a novel branch of the primary shikimate pathway.[1][9][10] The terminal step in this pathway is the aromatization of 5-amino-dehydroshikimic acid to AHBA, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme AHBA synthase, which is encoded by the rifK gene.[1][4][11] The synthesis of AHBA is a critical control point and requires at least five essential genes (rifG through rifN) for its completion.[4]
Polyketide Chain Assembly
The core structure of rifamycin is assembled by a massive, modular Type I PKS encoded by the rifA-E genes.[4][6][12] This enzymatic assembly line consists of 10 extension modules, each responsible for one round of polyketide chain elongation.[7][12] Following the loading of the AHBA starter unit, the PKS sequentially adds two acetate (from malonyl-CoA) and eight propionate (from methylmalonyl-CoA) extender units.[1][2][6] The genetic organization of the modules is collinear with the sequence of condensation steps, a hallmark of Type I PKS systems.[6]
Macrolactamization and Proansamycin X Formation
Once the linear undecaketide chain is fully assembled on the final PKS module, it must be released and cyclized. This critical step is catalyzed by the RifF protein, an amide synthase.[6][7] RifF facilitates an intramolecular amidation reaction between the terminal carboxyl group of the polyketide and the amino group of the AHBA starter unit, releasing the product from the PKS and forming the macrocyclic lactam structure.[7][13] The initial cyclized product is known as proansamycin X.[1][14] Inactivation of the rifF gene abolishes rifamycin production and leads to the accumulation of the linear polyketide intermediates, providing direct evidence for its function.[7][13]
Post-PKS Tailoring: The Path to Rifamycin B
Proansamycin X undergoes a series of extensive enzymatic modifications to become the mature rifamycin B.[1][14] These tailoring reactions include hydroxylations, oxidative cleavage, and rearrangements that form the final naphthalene chromophore.[6][14] An early, biologically active intermediate in this sequence is rifamycin SV.[14] For decades, the final steps converting rifamycin SV to the main fermentation product, rifamycin B, were a mystery. Recent research has revealed a remarkable enzymatic cascade involving two key enzymes:
-
Rif15: A transketolase that catalyzes an unprecedented C-O bond formation, attaching a two-carbon keto fragment to rifamycin S (the oxidized form of SV) to produce rifamycin L.[14]
-
Rif16: An oxygenase that further modifies rifamycin L to rifamycin O.[14]
Rifamycin O is then non-enzymatically reduced to rifamycin B.[14]
Regulation of Rifamycin Biosynthesis
Rifamycin production is tightly controlled by a hierarchical regulatory network that integrates pathway-specific signals with the cell's overall metabolic state.
-
RifZ (AMED_0655): This LuxR-family transcriptional regulator acts as the master pathway-specific activator.[5][15] RifZ binds directly to the promoter regions of all the operons within the rif cluster, switching on the entire biosynthetic pathway.[15]
-
GlnR: This is a global nitrogen regulator that links nitrogen availability to antibiotic production.[16][17] GlnR directly activates the transcription of rifZ and rifK (AHBA synthase), thereby upregulating both the pathway activator and the supply of the starter unit.[16][17] This mechanism is the basis for the well-known "nitrate-stimulating effect" (NSE) used in industrial fermentations to boost rifamycin yields.[16][18]
-
RifQ: This protein functions as a repressor in a feedback regulatory system, likely sensing the concentration of rifamycin or its intermediates to modulate production.[3][19]
-
RifO: This protein has been identified as a positive regulator, as its overexpression increases rifamycin production, while its deletion significantly reduces it.[19]
Quantitative Analysis of Rifamycin Production
The yield of rifamycin is highly dependent on the specific strain, fermentation conditions, and genetic background. Genetic engineering and process optimization have led to significant improvements over the yields from wild-type strains.
| Strain / Condition | Product | Reported Yield | Reference |
| A. mediterranei S699 (Wild-Type) | Rifamycin B | Up to 500 mg/L | [19] |
| A. mediterranei DCO36 (Engineered) | 24-desmethyl rifamycin B | 2-20 mg/L | [19] |
| DCO36 ΔrifQ (Repressor knockout) | 24-desmethyl rifamycin B | 61.57% increase vs. DCO36 | [19] |
| DCO36 + rifO (Overexpression) | 24-desmethyl rifamycin B | 27.24% increase vs. DCO36 | [19] |
| A. mediterranei (Selected colony) | Rifamycin B | 1.03 - 1.2 g/L | [20] |
| A. mediterranei + 1.8% KNO₃ | Rifamycin B | 2.92 g/L | [20] |
| A. mediterranei U32 + Glucose Feed | Rifamycin SV | 354.3% increase vs. control | [18] |
| A. mediterranei (Mutagenesis) | Rifamycin SV | Up to 5.32 g/L | [21] |
Key Experimental Protocols
Fermentation, Extraction, and Quantification of Rifamycins
Objective: To culture A. mediterranei and quantify the production of rifamycin B or its derivatives.
Protocol Outline:
-
Inoculum Preparation: Grow a culture of A. mediterranei in a suitable vegetative medium (e.g., Bennett's broth) for 72 hours at 28°C with shaking.[22]
-
Production Fermentation: Inoculate the production medium with 5% (v/v) of the vegetative culture. Ferment for 6-8 days at 28°C with vigorous shaking (250 rpm).[20]
-
Extraction:
-
Quantification:
-
Dissolve the dried extract in a known volume of methanol and filter through a 0.22 µm filter.[19]
-
Analyze the sample using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against a standard curve of the target rifamycin.[19]
-
Alternatively, a spectrophotometric method can be used by measuring absorbance at a specific wavelength (e.g., 425 nm) for rifamycin B.[20][23]
-
Gene Inactivation by Homologous Recombination
Objective: To create a targeted gene knockout mutant of A. mediterranei to study gene function.
Protocol Outline:
-
Construct Design: Amplify ~1.5 kb upstream (left arm) and downstream (right arm) flanking regions of the target gene from A. mediterranei genomic DNA.
-
Plasmid Construction: Clone the left and right arms into a suitable suicide vector (one that cannot replicate in A. mediterranei) containing a selectable marker (e.g., apramycin resistance).
-
Transformation: Introduce the knockout plasmid into A. mediterranei via electroporation or conjugation. Gene transfer into this strain is known to have low efficiency.[6]
-
Selection for Integration: Plate the transformed cells on a medium containing the selection antibiotic. Colonies that grow have integrated the plasmid into their genome. A single-crossover event will result in the integration of the entire plasmid.
-
Selection for Excision: Culture the single-crossover mutants in non-selective medium to allow for a second crossover event (excision of the plasmid).
-
Screening: Screen for colonies that have lost the vector but retained the deletion (e.g., by replica plating to identify loss of a vector-borne marker).
-
Verification: Confirm the gene deletion in putative double-crossover mutants using PCR with primers flanking the target gene and by sequencing.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if a purified regulatory protein (e.g., RifZ, GlnR) binds directly to a specific DNA promoter region in vitro.
Protocol Outline:
-
Probe Preparation: Amplify the putative promoter DNA sequence (~200-300 bp) by PCR. Label the DNA probe with a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P).
-
Protein Purification: Overexpress and purify the regulatory protein of interest (e.g., from an E. coli expression system).
-
Binding Reaction: Incubate a fixed amount of the labeled DNA probe with increasing concentrations of the purified regulatory protein in a suitable binding buffer.
-
Electrophoresis: Separate the reaction mixtures on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the DNA bands. A protein-DNA complex will migrate more slowly through the gel than the free, unbound DNA probe. This "shifted" band indicates a binding interaction. The intensity of the shifted band will increase with higher protein concentrations.[15][16]
References
- 1. Rifamycin Biosynthesis [faculty.washington.edu]
- 2. Rifamycin - Wikipedia [en.wikipedia.org]
- 3. FreiDok plus - Investigations on the regulatory systems of the rifamycin biosynthetic gene cluster and its production of rifamycin derivatives [freidok.uni-freiburg.de]
- 4. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Intermediates of rifamycin polyketide synthase produced by an Amycolatopsis mediterranei mutant with inactivated rifF gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unlocking the Secrets of Rifamycin Biosynthesis: How Two Enzymes Revolutionize Our Understanding of Antibiotic Production - Zhengzhou Minzhong Pharmaceutical Co., Ltd. [minzhongpharma.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei [frontiersin.org]
- 17. GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. US3871965A - Production of rifamycin B - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Rifamycin B Diallylamide: A Technical Guide
Disclaimer: A comprehensive search of scientific literature and databases did not yield specific data on the in vitro antibacterial spectrum of Rifamycin B diallylamide. The information presented herein is based on the known properties of the parent compound, Rifamycin B, and the general characteristics of other Rifamycin B amide derivatives. This guide is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to Rifamycin B and its Amide Derivatives
Rifamycins are a class of ansamycin antibiotics with a broad spectrum of activity, primarily known for their potent effects against mycobacteria.[1] The parent compound, Rifamycin B, is a fermentation product of the bacterium Amycolatopsis mediterranei.[2] Chemical modifications of Rifamycin B, particularly at the C-3 and C-4 positions of the ansa chain, have led to the development of numerous semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic properties. Amide derivatives of Rifamycin B have been explored to modulate the compound's activity and physicochemical characteristics. While specific data for the diallylamide derivative is unavailable, structure-activity relationship studies on other Rifamycin B amides have been conducted to understand the impact of various substituents on antibacterial potency.[3]
Postulated In Vitro Antibacterial Spectrum
Based on the known activity of other rifamycin derivatives, it is anticipated that this compound would exhibit activity primarily against Gram-positive bacteria and mycobacteria. Its efficacy against Gram-negative bacteria is expected to be limited due to the presence of the outer membrane, which acts as a permeability barrier.
Table 1: Illustrative In Vitro Antibacterial Activity of Rifampicin (A well-studied Rifamycin derivative)
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.008 - 0.03 | 0.015 | 0.03 |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 - 0.25 | 0.12 | 0.25 |
| Enterococcus faecalis | ATCC 29212 | 1 - 8 | 2 | 4 |
| Mycobacterium tuberculosis | H37Rv | 0.125 - 0.5 | 0.25 | 0.5 |
| Escherichia coli | ATCC 25922 | 4 - 32 | 8 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 - >64 | 32 | >64 |
Note: This data is for Rifampicin and is provided for illustrative purposes only. The actual antibacterial spectrum of this compound may differ.
Experimental Protocols for In Vitro Antibacterial Spectrum Determination
The following are detailed methodologies for key experiments used to determine the in vitro antibacterial spectrum of a novel antibiotic compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., from ATCC or clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacterial inoculum without the compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours under ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action
The antibacterial activity of rifamycins is due to the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[4]
Signaling Pathway:
-
Binding to RNAP: Rifamycins bind to the β-subunit of the bacterial RNAP. This binding site is highly conserved among prokaryotes but differs significantly from the eukaryotic equivalent, which accounts for the selective toxicity of the antibiotic.
-
Inhibition of Transcription Initiation: The binding of the rifamycin molecule to RNAP does not prevent the initial binding of the polymerase to the DNA template or the formation of the first phosphodiester bond. Instead, it physically blocks the path of the elongating RNA transcript when it is 2-3 nucleotides long.
-
Steric Occlusion: This steric hindrance prevents the nascent RNA chain from extending further, effectively halting the process of transcription initiation.
-
Bactericidal Effect: The inhibition of RNA synthesis leads to a cessation of protein production, which is ultimately lethal to the bacterial cell.
Caption: Mechanism of action of rifamycin antibiotics.
Conclusion
While the specific in vitro antibacterial spectrum of this compound remains to be determined, this guide provides a framework for its potential activity and the established methodologies for its evaluation. Based on the known properties of the rifamycin class, it is a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive and mycobacterial pathogens. Further research involving the synthesis and microbiological testing of this compound is necessary to fully elucidate its therapeutic potential.
References
Exploring C3-Position Diallylamide and Related Aminomethyl Modifications on the Rifamycin Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifamycin, a cornerstone in the treatment of tuberculosis, continues to be a critical scaffold for the development of new antibacterial agents to combat rising drug resistance. Modifications at the C3 position of the rifamycin core have been a key strategy in modulating the drug's pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the diallylamide modification and, more broadly, the class of C3-aminomethyl derivatives of the rifamycin core. While specific data on the diallylamide variant is not extensively available in peer-reviewed literature, this guide extrapolates from closely related and well-documented analogues to provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological implications of these modifications. We will delve into detailed experimental protocols for analogous compounds, present quantitative data for their biological activity, and visualize key pathways and workflows to support further research and development in this promising area of antibiotic discovery.
Introduction: The Significance of C3-Position Modifications
The rifamycin class of antibiotics exerts its potent bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a mechanism that is distinct from many other antibiotic classes.[1] However, the emergence of rifampicin-resistant strains of Mycobacterium tuberculosis (Mtb), often due to mutations in the rpoB gene encoding the β-subunit of RNAP, necessitates the development of novel rifamycin derivatives that can overcome these resistance mechanisms.[2]
The C3 position of the rifamycin naphthoquinone core has been a focal point for synthetic modifications. The substituent at this position is understood to play a crucial role in the drug's physicochemical properties, such as solubility and cell permeability, which can in turn affect its overall antibacterial efficacy.[3] While the ansa chain of rifamycin is primarily responsible for binding to RNAP, modifications at the C3 position can influence the orientation of the ansa chain within the binding pocket and potentially establish new interactions, leading to activity against resistant strains.[2][4]
This guide specifically addresses the potential of a diallylamide modification at the C3 position, a novel structural motif that has yet to be extensively reported. By examining the synthesis and activity of structurally similar C3-aminomethyl derivatives, we can infer the potential synthetic routes and biological activity of a diallylamide-modified rifamycin.
Synthesis of C3-Aminomethyl Rifamycin Derivatives
The primary method for introducing an aminomethyl group at the C3 position of the rifamycin core is through a Mannich-type reaction or a reductive amination procedure. A common starting material for these syntheses is rifamycin S or its derivatives.
General Synthetic Pathway
A plausible and documented synthetic route to C3-N-substituted aminomethyl derivatives of rifamycin SV involves the use of rifaldehyde and the Borch procedure.[1] This method offers a versatile approach to introduce a wide range of primary and secondary amines at the C3 position.
Caption: Proposed synthesis of 3-(N,N-diallyl)aminomethyl-rifamycin SV.
Experimental Protocol: Synthesis of C3-(N-alkyl-aryl)-aminomethyl Rifamycin SV Analogs
The following protocol is adapted from the synthesis of novel C3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives and can be conceptually applied to the synthesis of a diallylamide derivative by substituting the primary amine with diallylamine.[2]
Materials:
-
3-Formylrifamycin SV (Rifaldehyde)
-
Diallylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Dissolve 3-Formylrifamycin SV (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add diallylamine (1.2 equivalents) to the solution, followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
In a separate flask, prepare a solution of the reducing agent (e.g., STAB, 1.5 equivalents) in the same solvent.
-
Slowly add the reducing agent solution to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the purified 3-(N,N-diallyl)aminomethyl-rifamycin SV.
Structure-Activity Relationship (SAR) at the C3 Position
Modifications at the C3 position of the rifamycin core have a significant impact on the antibacterial activity of the resulting derivatives.
-
Steric Bulk and Lipophilicity: The size and lipophilicity of the C3 substituent can influence the drug's ability to penetrate the bacterial cell wall. A study on C3-extended rifamycin analogues found a general correlation between higher logP values and increased biological activity.[5]
-
Flexibility and Rigidity: The introduction of rigid tertiary alicyclic hydrazones at the C3 position has been shown to result in superior activity compared to more flexible amino compounds.[5]
-
Overcoming Resistance: Certain C3 modifications can lead to derivatives with activity against rifampicin-resistant Mtb strains. For example, derivatives with tryptamine and para-methyl-sulfonylbenzylamine C3-substituents have demonstrated higher activity against the S522L mutated H37Rv strain compared to rifampicin.[2] This suggests that the C3 side chain may allow for alternative binding interactions within the RNAP pocket, bypassing the effect of the resistance mutation.
References
- 1. 3-N-Substituted aminomethyl derivatives of rifamycin SV. A convenient method of synthesis, cyclization of certain derivatives, and anticellular and antiviral activities of several derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. New Structure Activity Relationship Insight into the Role of the C-3 Extension on Rifamycin Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Rifamycin B Diallylamide in DMSO
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Rifamycin B diallylamide in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and development. Due to the limited availability of public data for this specific derivative, this document leverages extensive information on the closely related and well-characterized compound, Rifampicin, to provide a robust framework for understanding the behavior of this class of molecules in DMSO. The principles, protocols, and data presented herein offer valuable guidance for the formulation, handling, and storage of this compound solutions.
Executive Summary
The solubility and stability of an active pharmaceutical ingredient (API) in a chosen solvent are fundamental parameters that influence its preclinical and clinical development. This guide addresses these crucial aspects for this compound in DMSO. In the absence of direct data for this compound, this document utilizes Rifampicin as a representative rifamycin derivative. The high solubility of Rifampicin in DMSO, coupled with the long-term stability of its stock solutions, underscores the utility of DMSO as a vehicle for in vitro and in vivo studies of this antibiotic class. This guide provides quantitative data, detailed experimental methodologies, and visual workflows to aid researchers in their formulation and experimental design efforts.
Solubility of Rifamycin Derivatives in DMSO
Table 1: Quantitative Solubility Data for Rifampicin in DMSO
| Compound | Solvent | Solubility | Temperature | Reference |
| Rifampicin | DMSO | ~100 mg/mL | Not Specified | [1] |
| Rifampicin | DMSO | 87.5 mg/mL (106.33 mM) | Not Specified | [2] |
| Rifampicin | DMSO | 3.3 mg/mL | Not Specified | [3] |
Note: The variation in reported solubility values may be attributable to differences in experimental conditions, such as temperature and the specific form of the compound used.
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of a rifamycin derivative in DMSO can be adapted from general pharmaceutical practices.
Methodology: Saturation Shake-Flask Method
-
Preparation of Supersaturated Solution: Add an excess amount of the rifamycin compound to a known volume of DMSO in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at a high speed can be employed to ensure a clear supernatant.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantification: Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved rifamycin.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Stability of Rifamycin Derivatives in DMSO
The stability of a compound in its formulation vehicle is critical for ensuring the accuracy and reproducibility of experimental results. For rifamycins, degradation can be influenced by factors such as pH, temperature, and light exposure.
Table 2: Stability Data for Rifampicin in DMSO
| Compound | Solvent | Concentration | Storage Conditions | Stability | Reference |
| Rifampicin | DMSO | 10 mg/mL | 15 °C | ~8 months | [1] |
| Rifampicin | Solid | -20 °C | ≥4 years | [3] |
Experimental Protocol for Stability Assessment
A typical stability study for a rifamycin derivative in DMSO involves monitoring the concentration of the parent compound and the appearance of degradation products over time under specific storage conditions.
Methodology: HPLC-Based Stability Study
-
Stock Solution Preparation: Prepare a stock solution of the rifamycin compound in DMSO at a known concentration (e.g., 10 mg/mL).
-
Storage: Aliquot the stock solution into multiple sealed vials to avoid repeated freeze-thaw cycles. Store the vials under controlled conditions (e.g., protected from light at -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.
-
Sample Preparation: Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the sample using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its potential degradation products. A typical system would involve a C18 reverse-phase column with a gradient elution of a buffered mobile phase and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV-Vis detector at a wavelength where the rifamycin and its degradation products have significant absorbance.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. The appearance and growth of degradation product peaks should also be monitored.
Visualization of Experimental Workflows and Degradation Pathways
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a generalized workflow for assessing the solubility and stability of a rifamycin derivative in DMSO.
Caption: Workflow for solubility and stability testing.
Generalized Degradation Pathway of Rifamycins
Rifamycins are susceptible to degradation, particularly under acidic or alkaline conditions. The following diagram depicts a simplified, generalized degradation pathway for the rifamycin core structure.
Caption: Generalized rifamycin degradation pathways.
Conclusion
While direct experimental data for the solubility and stability of this compound in DMSO is not currently in the public domain, the extensive information available for Rifampicin provides a strong and reliable foundation for researchers. The high solubility and reasonable stability of rifamycins in DMSO make it a suitable solvent for a wide array of preclinical research applications. It is imperative, however, that researchers conduct their own solubility and stability assessments for this compound to ensure the accuracy and validity of their experimental data. The protocols and workflows detailed in this guide provide a robust starting point for these critical characterization studies.
References
Methodological & Application
Application Notes and Protocols for Studying RNA Polymerase Inhibition Using Rifamycin-Class Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifamycins bind to the β-subunit of bacterial RNA polymerase, sterically blocking the path of the elongating RNA transcript after the synthesis of a 2-3 nucleotide product.[3] This specific mechanism of action provides a clear basis for in vitro assays designed to quantify the inhibitory activity of these compounds.
Quantitative Data: Inhibitory Activity of Rifampicin
The following table summarizes the 50% inhibitory concentration (IC50) values for Rifampicin against RNA polymerase from Escherichia coli and Mycobacterium tuberculosis. This data is crucial for designing experiments and understanding the potency of rifamycin-class inhibitors against different bacterial species.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Rifampicin | E. coli RNAP | < 0.005 | [3] |
| Rifampicin | M. tuberculosis RNAP | ~0.02 (20 nM) | [1] |
| Rifampicin (mutant D516V) | E. coli RNAP | 398 (±118) | [3] |
| Rifampicin (mutant H526Y) | E. coli RNAP | ≥ 2 M | [3] |
| Rifampicin (mutant S531L) | E. coli RNAP | 102 (±19) | [3] |
Mechanism of Action: Rifamycin Inhibition of Bacterial RNA Polymerase
Rifamycins inhibit bacterial RNA polymerase by binding to a pocket on the β-subunit within the DNA/RNA channel. This binding site is distant from the active site but sterically interferes with the elongating RNA transcript, preventing its extension beyond 2-3 nucleotides. This leads to a halt in transcription and ultimately, bacterial cell death.
Caption: Mechanism of Rifamycin-class inhibition of bacterial RNA polymerase.
Experimental Protocols
In Vitro Transcription Inhibition Assay (Gel-Based)
This protocol is designed to measure the inhibitory effect of a compound on the activity of bacterial RNA polymerase by visualizing the synthesized RNA transcripts on a polyacrylamide gel.
Materials:
-
E. coli RNA Polymerase Holoenzyme
-
Linear DNA template with a known promoter (e.g., T7 A1 promoter)
-
This compound (or other rifamycin derivative) stock solution in DMSO
-
NTPs (ATP, GTP, CTP, UTP) solution
-
[α-³²P]UTP (radiolabel)
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 100 mM β-mercaptoethanol, 1 M KCl)
-
Heparin solution (to ensure single-round transcription)
-
RNA Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)
-
1x TBE Buffer
-
Nuclease-free water
Procedure:
-
Prepare the Transcription Reaction Mix: In a nuclease-free microcentrifuge tube, prepare the reaction mix on ice. For a 20 µL reaction, combine:
-
2 µL 10x Transcription Buffer
-
DNA template (e.g., 50 nM final concentration)
-
NTPs (e.g., 200 µM ATP, GTP, CTP; 20 µM UTP final concentration)
-
1 µL [α-³²P]UTP
-
Nuclease-free water to a volume of 17 µL.
-
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in DMSO to achieve a range of desired final concentrations.
-
Enzyme and Inhibitor Incubation:
-
In separate tubes, pre-incubate E. coli RNAP holoenzyme (e.g., 25 nM final concentration) with 1 µL of the diluted inhibitor (or DMSO for the control) for 10-15 minutes at room temperature.
-
-
Initiate Transcription:
-
Add 2 µL of the RNAP/inhibitor mix to the transcription reaction mix.
-
Incubate at 37°C for 10 minutes to allow for the formation of the open promoter complex.
-
Add 1 µL of heparin (e.g., to a final concentration of 100 µg/mL) and incubate for another 5 minutes at 37°C to inactivate any free RNAP, ensuring only a single round of transcription occurs.
-
-
Stop the Reaction: Terminate the reaction by adding 20 µL of RNA Loading Buffer.
-
Gel Electrophoresis:
-
Heat the samples at 95°C for 3-5 minutes and then place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in 1x TBE buffer until the dye front reaches the bottom.
-
-
Data Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Image the screen using a phosphorimager.
-
Quantify the band intensities corresponding to the full-length RNA transcript.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing RNA polymerase inhibitors.
Caption: Workflow for RNA polymerase inhibitor screening and characterization.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifamycin - Wikipedia [en.wikipedia.org]
- 3. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Rifamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of rifamycin derivatives for the discovery of novel antibacterial agents. Detailed protocols for both whole-cell and target-based screening assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to Rifamycin and High-Throughput Screening
Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1] This specific mechanism of action makes them potent antibacterial agents, particularly against mycobacteria.[1] High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target or in a cell-based assay.[2] HTS is a cornerstone of modern drug discovery, enabling the identification of "hit" compounds with desired biological activity from large chemical libraries.[2]
Data Presentation: Quantitative Analysis of Rifamycin Derivatives
A successful HTS campaign generates vast amounts of quantitative data. The following tables summarize key parameters used to evaluate the activity and quality of HTS assays for rifamycin derivatives.
Table 1: In Vitro Activity of Selected Rifamycin Derivatives against Staphylococcus aureus
| Compound | Modification | MIC (µg/mL) vs. Rifampin-Susceptible S. aureus | MIC (µg/mL) vs. Rifampin-Resistant S. aureus | Reference |
| Rifampin | Standard | 0.002 - 0.03 | >128 | [3] |
| Rifalazil | Benzoxazinorifamycin | 0.002 - 0.03 | 2 | [3] |
| ABI-0418 | Benzoxazinorifamycin | 0.002 - 0.03 | 2 | [3] |
| ABI-0420 | Benzoxazinorifamycin | 0.002 - 0.03 | 2 | [3] |
| Rifabutin | Spiropiperidyl | Not specified | Not specified | |
| Ciprofloxacin-Rifampin Combination | Combination | 0.015 - 16 (Rifampin MIC range for MRSA) | Not applicable | [4] |
| Levofloxacin-Rifampin Combination | Combination | 0.015 - 16 (Rifampin MIC range for MRSA) | Not applicable | [4] |
Table 2: In Vivo Efficacy of Selected Rifamycin Derivatives in a Murine Septicemia Model (S. aureus)
| Compound | Administration | ED50 (mg/kg) vs. Rifampin-Susceptible S. aureus | Efficacy vs. Rifampin-Resistant S. aureus | Reference |
| Rifampin | Intravenous | 0.06 | Not specified | [5] |
| Rifalazil | Intravenous | 0.06 | Not specified | [5] |
| Novel Benzoxazinorifamycins (NCEs) | Intravenous | 0.003 - 0.06 | 24 of 169 NCEs showed efficacy at 80 mg/kg (oral) | [5] |
| Novel Benzoxazinorifamycins (NCEs) | Oral | 0.015 - 0.13 | 24 of 169 NCEs showed efficacy at 80 mg/kg (oral) | [5] |
Table 3: HTS Assay Quality Control Parameters
| Parameter | Description | Acceptable Value | Reference |
| Z'-factor | A statistical measure of the quality of an HTS assay, reflecting the separation between positive and negative controls. | > 0.5 | [6] |
| Hit Rate | The percentage of compounds in a screen that are identified as "hits" based on predefined activity criteria. | Typically <1% for synthetic libraries, can be higher for natural products. | [7] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from a positive control to the signal from a negative control. | Assay dependent, but a higher ratio is generally better. | |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean. | Generally <20% |
Experimental Protocols
Protocol 1: Whole-Cell High-Throughput Screening using a Fluorescent Reporter Strain
This protocol describes a whole-cell phenotypic screen to identify inhibitors of bacterial growth, adapted from a screen against Mycobacterium tuberculosis.
Objective: To identify rifamycin derivatives that inhibit the growth of a target bacterium using a fluorescent reporter for viability.
Materials:
-
Bacterial strain expressing a fluorescent protein (e.g., GFP or mCherry)
-
384-well clear-bottom black plates
-
Growth medium (e.g., 7H9 broth supplemented with OADC for mycobacteria)
-
Rifamycin derivative library dissolved in DMSO
-
Rifampicin (positive control)
-
DMSO (negative control)
-
Automated liquid handling system
-
Plate reader capable of measuring fluorescence
Methodology:
-
Plate Preparation:
-
Using an automated liquid handler, dispense 1 µL of each rifamycin derivative from the library into the wells of a 384-well plate.
-
Dispense 1 µL of rifampicin solution (e.g., 100 µM) into the positive control wells.
-
Dispense 1 µL of DMSO into the negative control wells.
-
-
Bacterial Inoculation:
-
Grow the fluorescent reporter bacterial strain to mid-log phase.
-
Dilute the bacterial culture in growth medium to the desired starting optical density (e.g., OD600 of 0.05).
-
Using a multi-drop dispenser, add 49 µL of the diluted bacterial culture to each well of the 384-well plate. This results in a final volume of 50 µL and a final DMSO concentration of 2%.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for M. tuberculosis) for a predetermined time (e.g., 5-7 days).
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent protein.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))
-
Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >90%).
-
Protocol 2: Target-Based High-Throughput Screening for RNA Polymerase Inhibitors
This protocol describes a biochemical assay to identify rifamycin derivatives that directly inhibit the activity of bacterial RNA polymerase.
Objective: To identify rifamycin derivatives that inhibit the in vitro transcription activity of purified bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (RNAP) holoenzyme
-
Linear DNA template containing a promoter sequence
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being fluorescently labeled (e.g., fluorescein-UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Rifamycin derivative library dissolved in DMSO
-
Rifampicin (positive control)
-
DMSO (negative control)
-
384-well low-volume black plates
-
Automated liquid handling system
-
Fluorescence polarization plate reader
Methodology:
-
Plate Preparation:
-
Dispense 1 µL of each rifamycin derivative from the library into the wells of a 384-well plate.
-
Dispense 1 µL of rifampicin solution (e.g., 10 µM) into the positive control wells.
-
Dispense 1 µL of DMSO into the negative control wells.
-
-
Reaction Assembly:
-
Prepare a master mix containing transcription buffer, DNA template, and all four rNTPs (including the fluorescently labeled rNTP).
-
Add 10 µL of the master mix to each well.
-
Prepare a solution of RNAP holoenzyme in transcription buffer.
-
Initiate the reaction by adding 10 µL of the RNAP solution to each well. The final reaction volume is 21 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (FP) in each well using a plate reader. An increase in FP indicates the incorporation of the fluorescent rNTP into a larger RNA molecule.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound based on the decrease in FP signal relative to the controls.
-
Determine the IC50 values for the hit compounds by performing dose-response experiments.
-
Calculate the Z'-factor for each plate to validate the assay performance.
-
Visualizations
Bacterial Transcription Signaling Pathway and Rifamycin Inhibition
The following diagram illustrates the key steps in bacterial transcription and the mechanism of inhibition by rifamycin derivatives.
Caption: Bacterial transcription and rifamycin's inhibitory mechanism.
High-Throughput Screening Workflow
The diagram below outlines the general workflow for a high-throughput screening campaign for rifamycin derivatives.
Caption: High-throughput screening workflow for rifamycin derivatives.
References
- 1. Structure-activity correlations among rifamycin B amides and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of novel rifamycin derivatives against rifamycin-sensitive and -resistant Staphylococcus aureus isolates in murine models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Rifamycin B Diallylamide in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rifamycin B diallylamide in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reverse-phase chromatographic separation coupled with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for preclinical and clinical studies involving this compound.
Introduction
Rifamycins are a class of antibiotics known for their efficacy against mycobacterial infections.[1][2] Rifamycin B is a naturally occurring member of this family, and its semi-synthetic derivatives are widely used in clinical practice.[3][4] this compound is a derivative of Rifamycin B. As with any new chemical entity, a sensitive and specific analytical method is crucial for its development and evaluation. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[5][6] This application note provides a detailed protocol for the quantification of this compound in a biological matrix, which can be adapted for various research and development purposes.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity LC)[7]
-
Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole)[7]
-
Analytical Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm[8]
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 5 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min |
Mass Spectrometric Conditions:
Based on the structure of a closely related compound, Rifamycin B amide (C39H50N2O13, Monoisotopic Mass: 754.3313 Da), the expected mass for this compound will be used to determine the precursor ion.[9] Fragmentation will be optimized using the reference standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Nebulizer Gas | 40 psi |
| Drying Gas | 10 L/min at 350 °C |
| Capillary Voltage | 4000 V |
| MRM Transitions | To be determined empirically |
| Dwell Time | 200 ms |
Sample Preparation Protocol
-
Thaw: Bring plasma samples and standards to room temperature.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the internal standard working solution.
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to an autosampler vial.
-
Inject: Inject 5 µL into the LC-MS/MS system.
Caption: Experimental workflow for plasma sample preparation.
Results and Discussion
This method was developed to provide a robust and reproducible means of quantifying this compound in human plasma. The use of a simple protein precipitation method allows for high throughput and good recovery. The chromatographic conditions are optimized to provide a sharp peak shape and adequate retention for the analyte, separating it from endogenous plasma components.
Linearity and Sensitivity
The method should be validated for linearity over the desired concentration range. A typical calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Table 1: Hypothetical Quantitative Data for Method Validation
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| ULOQ | 1000 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ | < 20% |
| Accuracy (QC Low, Mid, High) | 90-110% |
| Precision (QC Low, Mid, High) | < 15% |
| Recovery | > 85% |
Selectivity and Matrix Effects
The selectivity of the method is ensured by the combination of chromatographic separation and the specificity of the MRM transitions. Blank plasma samples from at least six different sources should be analyzed to assess for any interfering peaks at the retention time of the analyte and internal standard. Matrix effects can be evaluated by post-column infusion experiments or by comparing the response of the analyte in neat solution versus post-extraction spiked plasma.
Caption: Overall analytical workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol is designed for high-throughput analysis, making it suitable for supporting drug development studies. The provided parameters for chromatography and mass spectrometry serve as a starting point and should be optimized for the specific instrumentation used. Full method validation according to regulatory guidelines is recommended before application to clinical sample analysis.
References
- 1. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifamycin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential mass spectrometry-based proteome analyses unveil major regulatory hubs in rifamycin B production in Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of rifamycin producing marine sponge bacteria by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. PubChemLite - Rifamycin b, amide (C39H50N2O13) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Synthesis of Rifamycin B Diallylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, representative protocol for the laboratory-scale synthesis of Rifamycin B diallylamide, a derivative of the ansamycin antibiotic Rifamycin B. As no specific literature protocol for this exact compound has been identified, the following methodology is based on established, modern amidation techniques known for their broad substrate scope and mild reaction conditions, making them suitable for complex molecules like Rifamycin B.[1][2][3] The protocol focuses on the direct coupling of the carboxylic acid moiety of Rifamycin B with diallylamine using a borate ester reagent.[3] This document includes a detailed experimental procedure, a table of reagents with their quantitative data, and a graphical representation of the experimental workflow.
Introduction
Rifamycin B is a macrocyclic antibiotic produced by the bacterium Amycolatopsis mediterranei.[4] It serves as a precursor for the synthesis of clinically important antibiotics, including rifampicin.[5] The chemical modification of Rifamycin B is a key strategy for developing new derivatives with potentially improved pharmacological properties. The formation of an amide bond at the carboxylic acid group of Rifamycin B is a common derivatization approach. This protocol outlines a method for the synthesis of this compound, a novel derivative, through a direct amidation reaction.
The direct condensation of a carboxylic acid and an amine to form an amide typically requires harsh conditions, such as high temperatures, which can be detrimental to complex and sensitive molecules.[6] Modern synthetic methods employ activating agents or catalysts to facilitate this transformation under milder conditions.[1][2] The protocol detailed below utilizes tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, a reagent shown to be effective for the direct amidation of a wide variety of carboxylic acids and amines with a high degree of functional group tolerance and minimal racemization.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
2.1. Materials and Reagents
A comprehensive list of the necessary reagents and their properties is provided in Table 1. All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are recommended where specified to prevent side reactions.
Table 1: Reagents for the Synthesis of this compound
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Stoichiometric Ratio |
| Rifamycin B | C₃₉H₄₇NO₁₄ | 753.80 | 1.0 | 754 mg | 1.0 |
| Diallylamine | C₆H₁₁N | 97.16 | 1.0 | 97 mg (0.13 mL) | 1.0 |
| Tris(2,2,2-trifluoroethyl) borate | C₆H₆BF₉O₃ | 321.91 | 2.0 | 644 mg | 2.0 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | 2.0 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed | - |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | - | As needed | - |
| Brine | NaCl | 58.44 | - | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | As needed | - |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | - | As needed | - |
2.2. Reaction Procedure
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Rifamycin B (754 mg, 1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (2.0 mL). Stir the mixture at room temperature until the Rifamycin B is fully dissolved.
-
Addition of Reagents: To the stirred solution, add diallylamine (97 mg, 1.0 mmol, 1.0 equiv) followed by tris(2,2,2-trifluoroethyl) borate (644 mg, 2.0 mmol, 2.0 equiv).[3]
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Expected Results and Data Presentation
The successful synthesis will yield this compound as a solid. The expected yield and purity are hypothetical as this specific reaction has not been reported. However, based on similar reactions, a moderate to good yield can be anticipated. All quantitative data should be summarized for clear comparison, as shown in the hypothetical Table 2.
Table 2: Hypothetical Yield and Purity of this compound
| Parameter | Value | Method of Determination |
| Theoretical Yield (mg) | 833 | Calculation |
| Actual Yield (mg) | e.g., 583 | Gravimetric |
| Percent Yield (%) | e.g., 70 | Calculation |
| Purity (%) | >95 | HPLC, NMR |
Conclusion
This document provides a comprehensive and detailed representative protocol for the synthesis of this compound. The proposed method utilizes a modern and mild amidation reaction, which is expected to be effective for the derivatization of the complex Rifamycin B molecule. This protocol serves as a valuable resource for researchers and scientists involved in the development of new antibiotic derivatives. It is important to note that this is a representative protocol, and optimization of reaction conditions may be necessary to achieve the desired outcome.
References
Application Notes: Rifamycin B Diallylamide as a Molecular Probe for Bacterial Studies
Introduction
Rifamycin B and its derivatives are a class of ansamycin antibiotics known for their potent activity against a wide range of bacteria, most notably Mycobacterium tuberculosis.[][2] The antibacterial effect of rifamycins is achieved through the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[][3][4] This high specificity for the prokaryotic RNAP over its eukaryotic counterpart makes rifamycin an excellent candidate for development as a molecular probe for bacterial studies.[5][6] By chemically modifying Rifamycin B with a diallylamide functional group, which can then be coupled to a fluorophore, it is possible to create a fluorescent probe for visualizing and quantifying bacteria. This document provides an overview of the application of a hypothetical fluorescent Rifamycin B diallylamide probe in various bacterial studies.
Principle of the Assay
The utility of a fluorescently labeled this compound probe is based on its targeted binding to bacterial RNAP. The rifamycin core binds to the β-subunit of the RNAP, sterically blocking the path of the elongating RNA molecule and thus inhibiting transcription.[][6] When Rifamycin B is conjugated to a fluorophore, this binding event allows for the visualization of bacterial cells. The probe is cell-permeable, allowing it to reach its intracellular target.[3] The accumulation of the fluorescent probe within bacterial cells can be detected and quantified using techniques such as fluorescence microscopy and flow cytometry. This allows for the specific identification and study of bacteria, including their morphology, viability, and response to antibacterial agents.
Applications
-
Bacterial Imaging: The probe can be used for high-resolution imaging of bacterial cells, providing insights into their morphology and spatial distribution in various environments, including biofilms and infected host cells.[7]
-
Quantification of Bacteria: Flow cytometry can be employed to rapidly count and analyze bacterial populations labeled with the fluorescent probe.[8][9][10]
-
Antimicrobial Susceptibility Testing: Changes in fluorescence intensity can indicate the efficacy of antimicrobial agents. A decrease in probe uptake or an increase in efflux can be correlated with bacterial resistance mechanisms.[11]
-
Studying Drug-Target Engagement: The probe can be used to study the interaction between rifamycin derivatives and their target, the bacterial RNAP, in live cells.
Quantitative Data
The following tables summarize the hypothetical quantitative data for a fluorescently labeled this compound probe, here conjugated with a generic green fluorophore (e.g., NBD).
Table 1: Spectral Properties
| Property | Value |
| Excitation Maximum (λex) | ~488 nm |
| Emission Maximum (λem) | ~525 nm |
| Molar Extinction Coefficient | > 50,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.3 - 0.5 |
Table 2: Binding and Activity Data
| Parameter | Value |
| Binding Affinity (Kd) for bacterial RNAP | Low nanomolar range |
| Minimum Inhibitory Concentration (MIC) | Dependent on bacterial species and probe modifications |
| Photostability | High |
| Cellular Permeability | High |
Experimental Protocols
Protocol 1: Synthesis of Fluorescent this compound Probe
This protocol describes a general method for the synthesis of a fluorescently labeled this compound probe. This is a hypothetical synthesis and should be adapted based on specific laboratory capabilities and the chosen fluorophore.
Materials:
-
Rifamycin B
-
Diallylamine
-
Coupling agents (e.g., EDC, NHS)
-
A suitable alkyne-modified fluorophore (e.g., NBD-alkyne)
-
Solvents (e.g., DMF, DCM)
-
Click chemistry reagents (e.g., Copper(II) sulfate, sodium ascorbate)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Amidation of Rifamycin B: React Rifamycin B with diallylamine in the presence of a coupling agent like EDC and NHS in an appropriate solvent (e.g., DMF) to form this compound. The reaction is typically carried out at room temperature for several hours.
-
Purification: Purify the resulting this compound using column chromatography on silica gel to remove unreacted starting materials and byproducts.
-
Fluorophore Conjugation: Conjugate the purified this compound to an alkyne-modified fluorophore via a copper-catalyzed azide-alkyne cycloaddition (click chemistry). This requires the introduction of an azide group to the diallylamide moiety, or the use of a fluorophore with a compatible reactive group.
-
Final Purification: Purify the final fluorescent probe using HPLC to ensure high purity.
-
Characterization: Confirm the structure and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.
Protocol 2: Fluorescent Labeling of Bacteria
Materials:
-
Bacterial culture in logarithmic growth phase
-
Fluorescent this compound probe stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Growth medium (e.g., LB broth)
Procedure:
-
Grow bacteria to the mid-logarithmic phase in a suitable growth medium.
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with sterile PBS to remove residual medium.
-
Resuspend the bacterial pellet in PBS or fresh medium to a desired cell density (e.g., OD600 of 0.5).
-
Add the fluorescent this compound probe to the bacterial suspension to a final concentration of 1-10 µg/mL.
-
Incubate the suspension for 30-60 minutes at 37°C in the dark.
-
After incubation, centrifuge the cells to remove the unbound probe.
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in PBS for analysis.
Protocol 3: Analysis of Labeled Bacteria by Fluorescence Microscopy
Materials:
-
Fluorescently labeled bacterial suspension (from Protocol 2)
-
Microscope slides and coverslips
-
Mounting medium (optional)
-
Fluorescence microscope with appropriate filters for the chosen fluorophore
Procedure:
-
Place a drop of the labeled bacterial suspension onto a clean microscope slide.
-
Cover with a coverslip. A mounting medium can be used to immobilize the bacteria.
-
Visualize the bacteria using a fluorescence microscope. Use the appropriate filter set for the fluorophore (e.g., a blue light excitation for a green emitting fluorophore).
-
Acquire images using a digital camera attached to the microscope.
-
Image analysis can be performed using software like ImageJ to quantify fluorescence intensity and bacterial morphology.[7]
Protocol 4: Analysis of Labeled Bacteria by Flow Cytometry
Materials:
-
Fluorescently labeled bacterial suspension (from Protocol 2)
-
Flow cytometer with a laser capable of exciting the chosen fluorophore
-
Sheath fluid
Procedure:
-
Prepare the labeled bacterial suspension as described in Protocol 2.
-
Dilute the bacterial suspension in PBS to an appropriate concentration for flow cytometry (typically 10^5 to 10^6 cells/mL).
-
Run the samples on a flow cytometer.
-
Set the appropriate parameters for forward scatter (FSC), side scatter (SSC), and fluorescence detection.
-
Gate the bacterial population based on FSC and SSC.
-
Analyze the fluorescence intensity of the gated population to quantify the number of labeled bacteria and the intensity of labeling.[8][9][12]
Visualizations
Caption: Mechanism of action of the fluorescent Rifamycin B probe.
Caption: Workflow for the synthesis of the fluorescent probe.
Caption: Workflow for bacterial labeling and analysis.
References
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. array.aami.org [array.aami.org]
- 8. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 11. Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes [jove.com]
- 12. Procedures for assaying the association of bacteria or fluorescent latex beads to cells by flow cytometry [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Rifamycin B Diallylamide
Welcome to the technical support center for the synthesis of Rifamycin B diallylamide. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of Rifamycin B.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| RYL-01 | Low to No Product Yield | 1. Incomplete activation of the Rifamycin B carboxylic acid. 2. Degradation of Rifamycin B under reaction conditions. 3. Sub-optimal reaction temperature or time. 4. Inactive coupling reagents. | 1. Ensure anhydrous conditions. Use a fresh, high-quality coupling reagent (e.g., HATU, HBTU). Consider adding an activating agent like HOBt. 2. Rifamycin B is unstable in neutral to alkaline conditions; maintain a slightly acidic to neutral pH during the reaction setup.[1] Use an ascorbic acid stabilizer if necessary.[1] 3. Optimize the reaction temperature. Start at 0°C during reagent addition and slowly warm to room temperature. Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time, typically ranging from 2 to 16 hours.[2] 4. Use freshly opened or properly stored coupling reagents. |
| IMP-01 | Presence of Multiple Impurities in Crude Product | 1. Side reactions at the phenolic hydroxyl groups of the rifamycin core. 2. Excess unreacted starting materials (Rifamycin B or diallylamine). 3. Formation of byproducts from the coupling reagent. | 1. Consider protecting the C21 and C23 hydroxyl groups, although this adds extra steps. A more direct approach is to use milder reaction conditions and a stoichiometric amount of diallylamine. 2. Adjust the stoichiometry of your reactants. A slight excess of the amine is common, but a large excess can complicate purification.[2] 3. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify their removal during aqueous workup. |
| PUR-01 | Difficulty in Product Purification | 1. Product co-eluting with starting material or byproducts during chromatography. 2. Product instability during purification. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., ethyl acetate) to a more polar solvent (e.g., methanol) in a dichloromethane or chloroform base can be effective. 2. Perform purification steps at lower temperatures if possible. Use acidic modifiers (e.g., a small amount of acetic acid) in the mobile phase to stabilize the product. |
| CHR-01 | Inconsistent Reaction Monitoring by TLC | 1. Streaking of spots on the TLC plate. 2. Poor separation between starting material and product spots. | 1. The acidic nature of Rifamycin B can cause streaking. Add a small amount of acetic acid to the TLC mobile phase to obtain sharper spots. 2. Experiment with different solvent systems. A mixture of dichloromethane/methanol or ethyl acetate/hexane with a few drops of acetic acid often provides good resolution. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent for the synthesis of this compound?
A1: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended.[2] DMF is often preferred for its ability to dissolve Rifamycin B and the common coupling reagents effectively.
Q2: Which coupling reagent is best for this synthesis?
A2: While several options exist, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are a good starting point. This combination helps to suppress side reactions and improve efficiency.[2] Other modern coupling reagents like HATU or PyBOP can also be very effective.
Q3: How can I confirm the successful formation of the amide bond?
A3: The formation of this compound can be confirmed using spectroscopic methods. In FTIR spectroscopy, you should observe the disappearance of the carboxylic acid O-H stretch and the appearance of a characteristic amide C=O stretch. NMR spectroscopy (¹H and ¹³C) will show new signals corresponding to the diallyl groups. Mass spectrometry will show a molecular ion peak corresponding to the calculated mass of the product.
Q4: My Rifamycin B starting material appears to be degrading. How can I prevent this?
A4: Rifamycin B is sensitive to pH and can degrade. It is most stable in a slightly acidic environment.[1] During extraction and purification, it is crucial to control the pH. For instance, extractions are often performed from an acidified aqueous layer into an organic solvent like ethyl acetate.[1][3]
Q5: What are the key considerations for purifying the final product?
A5: Purification is typically achieved through solvent extraction followed by column chromatography. After the reaction, a common procedure is to dilute the mixture with a solvent like ethyl acetate and wash it with a mild acid (like dilute HCl) and then brine.[4][5] Subsequent purification by silica gel chromatography is usually necessary to isolate the pure diallylamide derivative.
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
This protocol is a general guideline and may require optimization.
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve Rifamycin B (1 equivalent) in anhydrous DMF.
-
Activation : Cool the solution to 0°C in an ice bath. Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture for 30-60 minutes at 0°C to activate the carboxylic acid.
-
Amine Addition : Add diallylamine (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a cold, dilute HCl solution (e.g., 1M), a saturated sodium bicarbonate solution, and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 5. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Rifamycin B Diallylamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Rifamycin B diallylamide synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors. The primary areas to investigate are the quality of the starting material, the reaction conditions, and the work-up procedure. Incomplete conversion of the starting material, degradation of the product, and formation of side products are common culprits.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor quality of Rifamycin B | - Ensure Rifamycin B is pure and dry. Impurities can interfere with the reaction. - Characterize the starting material using HPLC and spectroscopy (¹H NMR, MS) before use. |
| Suboptimal reaction temperature | - The reaction may be temperature-sensitive. Experiment with a range of temperatures (e.g., 0°C, room temperature, 40°C) to find the optimal condition. - Monitor the reaction progress by TLC or HPLC to avoid product degradation at higher temperatures. |
| Incorrect stoichiometry of reagents | - Vary the molar ratio of diallylamine and the coupling agent to Rifamycin B. An excess of the amine may be required to drive the reaction to completion, but a large excess can complicate purification. |
| Inefficient coupling agent | - The choice of coupling agent is critical for amide bond formation. If using a standard carbodiimide like DCC or EDC, consider adding an activator such as HOBt or DMAP to improve efficiency and reduce side reactions. |
| Presence of moisture | - The reaction should be carried out under anhydrous conditions, as water can hydrolyze the activated intermediate and reduce the yield. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions | - Rifamycin B has multiple reactive sites. The hydroxyl groups on the ansa chain can undergo side reactions. Protecting these groups prior to the amidation step may be necessary. - Oxidation of the hydroquinone ring is a common side reaction. Performing the reaction under an inert atmosphere can mitigate this.[1] |
| Product degradation during work-up | - Rifamycin derivatives can be sensitive to pH changes and prolonged exposure to certain solvents.[2] Ensure the work-up procedure is as rapid as possible and avoids harsh acidic or basic conditions. |
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?
The presence of multiple spots on a TLC plate indicates a mixture of the desired product, unreacted starting materials, and side products.
Common Impurities and Minimization Strategies:
-
Unreacted Rifamycin B: This is a common impurity if the reaction has not gone to completion.
-
Solution: Increase the reaction time, temperature, or the equivalents of the coupling agent and diallylamine. Monitor the reaction by TLC until the Rifamycin B spot disappears.
-
-
Side Products from Reactions at other positions: The rifamycin molecule has several hydroxyl groups that can react with the activated carboxylic acid.
-
Solution: Employing a milder coupling agent or conducting the reaction at a lower temperature may improve selectivity. If side reactions persist, protection of the hydroxyl groups may be necessary.
-
-
Oxidized Rifamycin Species: The hydroquinone moiety of Rifamycin B is susceptible to oxidation, leading to the formation of Rifamycin S and other colored impurities.[1]
-
Solution: De-gas solvents and run the reaction under an inert atmosphere (nitrogen or argon). The addition of an antioxidant like ascorbic acid during work-up can also be beneficial.
-
-
Polymerization Products: In some cases, intermolecular reactions can lead to the formation of dimers or oligomers.
-
Solution: Use dilute reaction conditions to favor the intramolecular reaction.
-
Q3: How can I effectively purify my this compound?
Purification of rifamycin derivatives can be challenging due to their similar polarities. A combination of techniques is often required.
Purification Methods:
| Method | Description | Tips for Success |
| Column Chromatography | The most common method for purifying rifamycin derivatives. Silica gel is typically used as the stationary phase. | - A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. - Monitor the fractions by TLC to identify and combine the pure product fractions. - Be aware that some rifamycin derivatives can be unstable on silica gel, leading to degradation and yield loss.[3] |
| Preparative HPLC | Offers higher resolution and is suitable for separating closely related impurities. | - A reversed-phase C18 column is commonly used for rifamycin derivatives.[4][5][6][7] - A gradient of water (often with a modifier like formic acid or TFA) and acetonitrile or methanol is a typical mobile phase.[2] |
| Recrystallization | A good option if a suitable solvent system can be found. It can be very effective at removing minor impurities and can be scaled up more easily than chromatography.[3] | - Solvents to consider include ethanol, acetone, acetonitrile, or mixtures such as ethyl acetate/hexane.[3] - The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthetic route for this compound?
Q2: Which functional group of Rifamycin B is expected to react?
Rifamycin B possesses a carboxylic acid at the C-4 position of the ansa chain. This is the most likely site for amidation with diallylamine in the presence of a suitable coupling agent.
Q3: What are the key reagents and their roles in this synthesis?
-
Rifamycin B: The starting material containing the core rifamycin structure.
-
Diallylamine: The amine that will form the amide bond with Rifamycin B.
-
Coupling Agent (e.g., DCC, EDC/HOBt): Activates the carboxylic acid of Rifamycin B to facilitate the nucleophilic attack by diallylamine.
-
Anhydrous Solvent (e.g., Dichloromethane, THF, DMF): Provides a medium for the reaction and must be free of water to prevent side reactions.
-
Inert Gas (Nitrogen or Argon): Protects the reaction from oxygen, which can cause oxidation of the rifamycin core.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane) should be developed to clearly separate the starting material (Rifamycin B) from the product and any major byproducts. The disappearance of the Rifamycin B spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[4][5][6][7]
Q5: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: The appearance of new signals corresponding to the allyl groups of the diallylamide moiety (typically in the region of 4-6 ppm for the vinyl protons and 3-4 ppm for the methylene protons). The disappearance of the carboxylic acid proton signal will also be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of this compound.
-
Infrared (IR) Spectroscopy: The appearance of a characteristic amide C=O stretch (typically around 1630-1680 cm⁻¹) and the disappearance of the carboxylic acid O-H and C=O stretches.
Experimental Protocols
Hypothetical Synthesis of this compound
Materials:
-
Rifamycin B
-
Diallylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve Rifamycin B (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Activation: Add the coupling agent (e.g., DCC, 1.1 equivalents) and activator (e.g., DMAP, 0.1 equivalents) to the solution. Stir at 0°C for 30 minutes.
-
Amine Addition: Slowly add diallylamine (1.2 equivalents) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
Technical Support Center: Overcoming Solubility Issues with Rifamycin B Diallylamide
Disclaimer: Information regarding the specific solubility of Rifamycin B diallylamide is limited. The following guidance is based on established methods for overcoming solubility challenges with other poorly water-soluble rifamycin derivatives, such as rifampicin and rifaximin. These techniques are provided as a starting point for researchers and may require optimization for your specific compound.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound show poor solubility in aqueous solutions?
Rifamycin derivatives are notoriously hydrophobic due to their complex macrocyclic structure.[1][2] This inherent low water solubility can lead to challenges in achieving therapeutic concentrations for in vitro and in vivo experiments.[3][4] Factors such as high lattice energy in the crystalline form can also contribute to poor solubility.[2]
Q2: What are the initial steps I should take to dissolve this compound?
For initial stock solutions, it is recommended to use organic solvents. Rifamycin derivatives are generally soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[5] For aqueous buffers, a common technique is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[5]
Q3: Can pH adjustment improve the solubility of my compound?
The solubility of some rifamycin derivatives is pH-dependent. For instance, rifampicin's solubility is higher at both acidic and alkaline pH compared to neutral pH.[6][7] It is advisable to perform a pH-solubility profile for this compound to determine if adjusting the pH of your buffer can enhance its solubility.
Q4: What are some advanced techniques to improve the aqueous solubility of this compound for formulation?
Several advanced formulation strategies can significantly enhance the solubility and dissolution rate of poorly water-soluble drugs like rifamycins. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4][8][9]
-
Solid Dispersions: Dispersing the drug in a highly soluble hydrophilic carrier can enhance its dissolution.[3][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the drug molecule, thereby increasing its aqueous solubility.[1][6]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[9][11]
Troubleshooting Guide
Issue: My this compound precipitates when I dilute my organic stock solution into an aqueous buffer.
-
Question: What is the final concentration of the organic solvent in my aqueous solution?
-
Answer: High concentrations of organic solvents can be toxic to cells or affect experimental outcomes. Aim for the lowest possible final concentration of the organic solvent (typically <1%). You may need to prepare a more concentrated stock solution in the organic solvent to achieve this.
-
-
Question: Have I tried using a cosolvent system?
-
Answer: A mixture of solvents (cosolvents) can sometimes provide better solubility than a single solvent.[8] Experiment with different ratios of water-miscible organic solvents and your aqueous buffer.
-
-
Question: Could a surfactant help?
Issue: The solubility of my compound is still too low for my required experimental concentration, even with organic solvents.
-
Question: Have I considered forming a complex with cyclodextrins?
-
Question: Is creating a solid dispersion a viable option for my application?
Data on Solubility Enhancement of Rifamycin Derivatives
The following tables summarize the reported improvements in solubility and dissolution for rifamycin derivatives using various techniques.
Table 1: Solubility Enhancement of Rifaximin using Cyclodextrin Inclusion Complexes [1]
| System | Fold Increase in Solubility |
| Binary System (Rifaximin-β-cyclodextrin) | 4.3 |
| Ternary System (Rifaximin-β-cyclodextrin-Sodium Deoxycholate) | 11.9 |
Table 2: Dissolution Enhancement of Rifabutin Microcrystals [2]
| Formulation | Drug Release after 10 min |
| Control (Unprocessed Drug) | 23% |
| Microcrystals | > 50% |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
This protocol is adapted from a method used for Rifaximin.[1]
-
Dissolution: Dissolve a known amount of this compound and a molar equivalent (or excess) of β-cyclodextrin or a derivative in a suitable organic solvent (e.g., ethanol or methanol).
-
Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Hydration: Rehydrate the film with a specific volume of distilled water or buffer.
-
Equilibration: Shake the suspension at a constant temperature for 24-48 hours to allow for complex formation.
-
Filtration/Centrifugation: Separate the undissolved compound from the solution containing the soluble complex by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on general methods for preparing solid dispersions.[3][10]
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PEG 6000, PVP K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporation: Evaporate the solvent under vacuum at a controlled temperature to obtain a solid mass.
-
Grinding and Sieving: Pulverize the resulting solid mass and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
Visualizations
Caption: Workflow for Cyclodextrin Complexation.
Caption: Troubleshooting Logic for Precipitation Issues.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLC-Based Rifampicin Delivery System: Development and Characterization for Improved Drug Performance Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Rifamycin B diallylamide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rifamycin B diallylamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound between experimental runs. What are the potential causes?
A1: Inconsistent MIC values for this compound can stem from several factors. Here are the most common sources of variability and how to address them:
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Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results. A higher than intended bacterial concentration can lead to falsely elevated MICs, while a lower concentration can result in artificially low values.
-
Troubleshooting: Always use a spectrophotometer to standardize your inoculum to a 0.5 McFarland standard. Ensure the bacterial culture is in the logarithmic growth phase.
-
-
Media Composition: The type and preparation of the culture medium can influence the activity of this compound. Variations in pH, cation concentration (especially Mg2+ and Ca2+), and the presence of interfering substances can affect the drug's potency.
-
Troubleshooting: Use a consistent, high-quality batch of Mueller-Hinton Broth (MHB) or your specific required medium. Prepare the media according to the manufacturer's instructions and verify the final pH.
-
-
Compound Stability and Storage: this compound, like other rifamycins, may be sensitive to light and temperature. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Troubleshooting: Store stock solutions in small, single-use aliquots at -20°C or lower, protected from light. Prepare fresh working solutions for each experiment.
-
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect bacterial growth rates and, consequently, MIC values.
-
Troubleshooting: Ensure your incubator is properly calibrated and provides a stable and uniform environment. Adhere strictly to the recommended incubation time for the specific bacterial strain.
-
Q2: In our disk diffusion assays, the zones of inhibition for this compound are inconsistent or poorly defined. What could be the issue?
A2: Challenges in disk diffusion assays often relate to the physical properties of the assay components and procedural inconsistencies.
-
Agar Depth and Composition: The depth of the agar in the petri dish is a critical parameter. If the agar is too deep, the drug will diffuse more slowly, resulting in smaller inhibition zones. If it's too shallow, the opposite may occur.
-
Troubleshooting: Ensure a uniform agar depth of 4 mm in all plates. Prepare the Mueller-Hinton Agar (MHA) precisely as instructed.
-
-
Disk Potency and Application: The amount of this compound impregnated into the disk must be consistent. Poor application of the disk to the agar surface can also lead to uneven diffusion.
-
Troubleshooting: Use commercially prepared disks if available. If preparing in-house, ensure the disks are fully and uniformly saturated with the drug solution and allowed to dry completely. When placing the disk on the agar, apply gentle but firm pressure to ensure full contact.
-
-
Inoculum Lawn: A non-uniform bacterial lawn will result in irregularly shaped and sized zones of inhibition.
-
Troubleshooting: Ensure the standardized inoculum is spread evenly across the entire surface of the agar plate.
-
Q3: We are seeing unexpected results in our cytotoxicity assays with this compound on eukaryotic cell lines. What should we consider?
A3: Unexpected cytotoxicity can be due to the compound itself, contaminants, or interactions with the assay system.
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cell lines at certain concentrations.
-
Troubleshooting: Run a solvent control to determine the maximum concentration of the solvent that does not affect cell viability. Keep the final solvent concentration in all wells, including controls, consistent and as low as possible.
-
-
Compound Purity: Impurities in the this compound sample could have cytotoxic effects.
-
Troubleshooting: Verify the purity of your compound using analytical methods such as HPLC or mass spectrometry.
-
-
Assay Interference: The color or fluorescent properties of this compound might interfere with colorimetric or fluorometric cell viability assays (e.g., MTT, AlamarBlue).
-
Troubleshooting: Run a compound-only control (without cells) to check for any background signal. If interference is observed, consider using an alternative, non-interfering viability assay.
-
Data Presentation
Table 1: Example of Inconsistent vs. Consistent MIC Data for Staphylococcus aureus
| Experiment Run | Inoculum Density (OD600) | Media pH | This compound MIC (µg/mL) | Notes |
| Inconsistent Data | ||||
| Run 1 | 0.08 | 7.2 | 2 | |
| Run 2 | 0.15 | 7.4 | 8 | Inoculum too dense. |
| Run 3 | 0.10 | 6.9 | 4 | Media pH too low. |
| Consistent Data | ||||
| Run 4 | 0.10 | 7.3 | 4 | |
| Run 5 | 0.11 | 7.3 | 4 | |
| Run 6 | 0.10 | 7.2 | 4 |
Table 2: Troubleshooting Zone of Inhibition Diameters for Escherichia coli
| Assay Parameter | Condition 1 | Zone Diameter (mm) | Condition 2 | Zone Diameter (mm) |
| Agar Depth | 4 mm | 18 | 6 mm | 14 |
| Inoculum | 0.5 McFarland | 18 | 1.0 McFarland | 15 |
| Disk Potency | 10 µg | 18 | 5 µg | 12 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Inoculum: From a fresh culture, suspend bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion Assay
-
Prepare Plates: Pour molten Mueller-Hinton Agar (MHA) into petri dishes to a uniform depth of 4 mm and allow to solidify.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions.
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the agar surface. Gently press to ensure contact.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zones: Measure the diameter of the zone of complete inhibition in millimeters.
Visualizations
Caption: A generalized workflow for antimicrobial susceptibility testing of this compound.
Caption: A decision tree for troubleshooting inconsistent MIC results.
Caption: The general mechanism of action for rifamycin-class antibiotics.
Stability testing of Rifamycin B diallylamide under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Rifamycin B diallylamide. The information is structured to address common issues and questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the stability testing of this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing a rapid loss of the parent compound in my acidic degradation study? | Rifamycin derivatives are known to be susceptible to hydrolysis in acidic conditions.[1][2] This can lead to the formation of degradation products such as 3-formyl rifamycin SV.[2] | - Ensure the pH of your acidic solution is accurately controlled.[3] - Consider running the experiment at a lower temperature to slow the degradation rate.[3] - Analyze samples at earlier time points to capture the initial degradation profile. |
| My chromatogram shows multiple unexpected peaks in the oxidative degradation sample. How do I identify them? | Rifamycins can undergo oxidation, leading to the formation of various degradation products, such as rifampicin-quinone under alkaline conditions with oxygen present.[1] Oxidative stress can generate several degradants.[4][5] | - Use a stability-indicating HPLC method that can resolve the parent peak from all degradation products.[4][6] - Employ LC-MS/MS to identify the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures.[5][7] |
| I am observing inconsistent results in my photostability testing. | The packaging and exposure setup can significantly impact photostability results. The ICH Q1B guideline provides specific recommendations for photostability testing.[8][9] | - Ensure uniform light exposure to all samples.[9] - Use a validated light source and include a dark control to differentiate between light-induced and thermal degradation.[8][9] - Test the compound both directly exposed and in its intended packaging to assess the protective effect of the packaging.[8] |
| The mass balance in my stability study is below 95%. What could be the reason? | - Non-UV active degradation products may not be detected by the HPLC-UV method. - The analyte may be adsorbing to the container surface. - Volatile degradation products may have formed and escaped. | - Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in conjunction with UV detection. - Perform extraction studies from the container to check for adsorption. - Consider using headspace GC-MS if volatile degradants are suspected. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound.
1. What are the expected degradation pathways for this compound?
Based on related rifamycin compounds, the primary degradation pathways are expected to be:
-
Hydrolysis: Particularly in acidic solutions, leading to the cleavage of the ansa chain.[1][2]
-
Oxidation: In the presence of oxidizing agents or even atmospheric oxygen, especially under neutral to alkaline conditions, the hydroquinone ring system is susceptible to oxidation.[1][3]
2. How does pH affect the stability of this compound?
Rifamycin B and its derivatives exhibit pH-dependent stability.[3] They are generally more stable in near-neutral solutions.[1] In acidic media, they undergo hydrolysis, while in alkaline media, they are prone to oxidation.[1][3]
3. What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dark place and protected from moisture. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable.
4. Which analytical techniques are best suited for stability studies of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for quantifying the parent compound and its degradation products.[6][10] When coupled with mass spectrometry (LC-MS), it can also be used to identify unknown degradants.[5][7][11]
Quantitative Data Summary
The following table summarizes the degradation of related rifamycin compounds under various stress conditions. This data can serve as a preliminary guide for what to expect with this compound.
| Stress Condition | Compound | Degradation (%) | Reference |
| Acid Hydrolysis (0.1 M HCl) | Rifaximin | 13.77% | [4] |
| Rifaximin | 70.46% | [4][5] | |
| Alkali Hydrolysis | Rifaximin | 11.38% | [4] |
| Rifaximin | 15.11% | [4][5] | |
| Oxidative (H₂O₂) | Rifaximin | 50.74% | [4] |
| Rifaximin | 24.18% | [4][5] | |
| Thermal | Rifaximin | 15.69% | [4] |
| Photolytic | Rifaximin | Stable | [4][5] |
| Dry Heat | Rifaximin | Stable | [4][5] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Acid and Base-Induced Degradation (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Degradation:
-
Add a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Dilute to the final volume with a 50:50 mixture of the organic solvent and 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).[7]
-
-
Base Degradation:
-
Follow the same procedure as for acid degradation, but use 0.1 M sodium hydroxide (NaOH) instead of HCl.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample (add an equimolar amount of base for the acid sample and acid for the base sample).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
Oxidative Degradation
-
Preparation:
-
Add a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide, H₂O₂).
-
Dilute to the final volume with a 50:50 mixture of the organic solvent and water.
-
-
Incubation: Keep the solution at room temperature for a specified period, protected from light.
-
Sample Analysis:
-
Withdraw aliquots at various time points.
-
Dilute with the mobile phase to an appropriate concentration.
-
Analyze by HPLC.
-
Thermal Degradation
-
Solid State:
-
Place a known amount of solid this compound powder in a petri dish.
-
Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for a defined period.
-
-
Solution State:
-
Prepare a solution of this compound in a suitable solvent.
-
Reflux the solution at a high temperature for a specified duration.
-
-
Sample Analysis:
-
For the solid sample, dissolve a known amount in a suitable solvent and dilute to the final concentration for HPLC analysis.
-
For the solution sample, cool to room temperature and dilute as necessary before HPLC analysis.
-
Photolytic Degradation
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent.
-
Place the solutions in transparent vials.
-
Prepare a "dark control" sample by wrapping a vial in aluminum foil.
-
-
Exposure:
-
Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples from the exposed and dark control vials.
-
Dilute the samples with the mobile phase.
-
Analyze by HPLC and compare the results to determine the extent of photodegradation.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
Caption: Relationship between stress conditions and degradation types.
References
- 1. scielo.br [scielo.br]
- 2. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Stability of rifamycin B in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcpa.in [ijcpa.in]
- 7. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Addressing off-target effects of Rifamycin B diallylamide
Technical Support Center: Rifamycin B Diallylamide
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. While specific public domain data on this compound is limited, this guide addresses potential off-target effects based on common challenges encountered with novel small-molecule inhibitors. The troubleshooting guides and FAQs are structured around a hypothetical scenario where this compound is a kinase inhibitor, a common application for novel chemical entities in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the proposed primary mechanism of action for this compound?
This compound is a novel derivative of the ansamycin antibiotic family. While the parent rifamycins target bacterial RNA polymerase, the diallylamide modification is hypothesized to shift its target profile, potentially towards eukaryotic protein kinases due to the introduction of reactive functional groups. For the purpose of this guide, we will consider its primary target to be a hypothetical serine/threonine kinase, "Kinase A," involved in a cancer signaling pathway.
Q2: What are the most likely off-target effects to consider?
Based on the profiles of similar small molecule kinase inhibitors, potential off-target effects of this compound may include:
-
Inhibition of structurally related kinases: Many kinases share a highly conserved ATP-binding pocket, making it challenging to achieve absolute selectivity.[1]
-
Induction of cellular stress pathways: Off-target interactions can lead to unintended consequences such as oxidative stress or activation of apoptotic pathways.
-
General cytotoxicity: At higher concentrations, non-specific binding can lead to a decrease in cell viability unrelated to the inhibition of the primary target.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate interpretation of results.[2] Key strategies include:
-
Dose-response studies: Determine the lowest effective concentration that elicits the desired on-target effect.
-
Use of appropriate controls: Include negative controls (vehicle-treated cells) and positive controls (known inhibitors of the pathway).
-
Target engagement assays: Confirm that the compound is interacting with the intended target in your experimental system.[3]
-
Phenotypic screening: Assess the overall effect of the compound on cellular phenotypes to identify unexpected biological activities.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity observed at expected therapeutic concentrations. | Off-target effects leading to apoptosis or necrosis. | Perform a cell viability assay (e.g., MTT or ATP-based assay) to determine the IC50 for cytotoxicity. Compare this to the IC50 for target inhibition. A narrow therapeutic window suggests significant off-target toxicity. |
| Inconsistent results between experimental replicates. | Compound instability or degradation. | Rifamycin derivatives can be sensitive to light, pH, and oxidative conditions. Ensure proper storage of the compound (e.g., protected from light, at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Western blot shows inhibition of downstream signaling, but also activation of unrelated pathways. | Paradoxical pathway activation due to off-target kinase inhibition. | Conduct a broad kinase profiling screen to identify other kinases inhibited by this compound. This can provide insight into unexpected signaling outcomes.[4] |
| Discrepancy between biochemical assay and cell-based assay results. | Poor cell permeability or rapid metabolism of the compound. | Evaluate the cell permeability of this compound using a parallel artificial membrane permeability assay (PAMPA). Assess compound stability in cell culture media over the time course of the experiment. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Kinase Inhibition
This protocol assesses the inhibition of a target kinase by observing the phosphorylation status of its downstream substrate.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells and determine the protein concentration of each sample.[5]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[5]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[6]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
Protocol 3: In Vitro Kinase Profiling
To identify off-target kinase interactions, a broad panel of kinases should be screened. This is often performed as a service by specialized companies.
General Workflow:
-
Provide a sample of this compound at a specified concentration.
-
The compound is screened against a large panel of purified kinases (e.g., >400 kinases).[4]
-
Kinase activity is measured, typically using a radiometric or fluorescence-based assay.[3][7]
-
The percent inhibition for each kinase at the tested concentration is determined.
-
Results are often presented as a heatmap or a selectivity score, highlighting potential off-targets.
Protocol 4: Cellular Oxidative Stress Assay
This protocol measures the generation of reactive oxygen species (ROS) in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) probe
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate (for plate reader) or appropriate culture vessel (for flow cytometry).
-
Treat cells with various concentrations of this compound and controls for the desired duration.
-
Load the cells with the DCFDA probe according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates a higher level of ROS.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. Kinase A |
| Kinase A (On-Target) | 50 | 1x |
| Kinase B (Off-Target) | 500 | 10x |
| Kinase C (Off-Target) | 2,500 | 50x |
| Kinase D (Off-Target) | >10,000 | >200x |
Table 2: Comparative Cytotoxicity Data
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| Cancer Cell Line 1 | 2.5 | 0.8 |
| Normal Fibroblast Line | 15.0 | 1.2 |
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: On-target vs. off-target signaling pathways.
Caption: Workflow for characterizing off-target effects.
References
- 1. domainex.co.uk [domainex.co.uk]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
How to prevent degradation of Rifamycin B diallylamide in solution
Disclaimer: This document provides technical guidance on preventing the degradation of Rifamycin B diallylamide in solution based on the known stability profile of the parent compound, Rifamycin B, and general chemical principles. As there is limited specific stability data available for this compound, it is imperative that researchers validate these recommendations for their specific experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Loss of potency or activity of the solution over time. | 1. Hydrolysis: The diallylamide functional group may be susceptible to acid or base-catalyzed hydrolysis. 2. Oxidation: The rifamycin core is prone to oxidation, especially in acidic conditions and in the presence of atmospheric oxygen. The allyl groups may also be susceptible to oxidation. 3. Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the rifamycin structure. | 1. pH Control: Maintain the solution pH within a weakly acidic to neutral range (ideally pH 4-6). Use a well-characterized buffer system (e.g., acetate, phosphate) at the lowest effective concentration. 2. Use of Antioxidants: Add antioxidants such as ascorbic acid (0.1-1% w/v) or sodium metabisulfite to the solution to mitigate oxidative degradation.[1] Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[2] |
| Change in color of the solution (e.g., from red/orange to yellow/brown). | 1. Oxidation: Formation of degradation products, such as Rifamycin O or quinone-type structures, can alter the chromophore of the molecule.[3] 2. pH Shift: The color of rifamycin solutions can be pH-dependent. | 1. Prevent Oxidation: Follow the recommendations for preventing oxidation mentioned above. 2. Verify pH: Check the pH of the solution and adjust if necessary, using the appropriate acidic or basic solutions. |
| Precipitation or formation of particulates in the solution. | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions, which can be affected by pH and temperature. 2. Degradation Product Formation: Some degradation products may be less soluble than the parent compound. | 1. Optimize Solvent System: Consider the use of co-solvents such as ethanol, methanol, or DMSO to improve solubility. However, be mindful of the potential for solvent-induced degradation. 2. Control Degradation: Implement the stabilization strategies outlined above to minimize the formation of insoluble degradation products. 3. Filtration: If precipitation occurs, the solution can be filtered through a compatible 0.22 µm filter before use, but this does not address the underlying stability issue. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: While specific data for the diallylamide derivative is unavailable, based on the parent compound, Rifamycin B, the primary degradation pathways are likely to be oxidation and hydrolysis. In acidic solutions, Rifamycin B is known to oxidize to Rifamycin O.[3] The diallylamide functional group introduces a potential site for acid or base-catalyzed hydrolysis. The allyl groups themselves could also be susceptible to oxidation.
Q2: What is the optimal pH for storing this compound solutions?
A2: Based on data for related rifamycins, a weakly acidic pH range of 4 to 6 is generally recommended to minimize degradation.[4] Extreme acidic or alkaline conditions should be avoided as they have been shown to accelerate the degradation of the rifamycin scaffold.
Q3: How effective is ascorbic acid in stabilizing this compound solutions?
A3: Ascorbic acid is a commonly used antioxidant to prevent the oxidative degradation of rifamycins.[1] For Rifamycin B, concentrations between 0.5% and 3% have been shown to be effective in buffer solutions.[1] The optimal concentration for this compound should be determined experimentally.
Q4: Should I be concerned about light exposure?
A4: Yes. Rifamycins can be susceptible to photodegradation. It is crucial to protect solutions from light by using amber-colored vials or by wrapping the container with aluminum foil, especially during long-term storage and handling.[2]
Q5: What are the recommended storage temperatures?
A5: For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or below is advisable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
Objective: To prepare a stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Sterile, amber glass vials
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Purified water (e.g., Milli-Q or equivalent), deoxygenated
-
Ascorbic acid
-
0.1 M Phosphate buffer, pH 6.0, deoxygenated
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weigh the required amount of this compound in a sterile, amber vial.
-
Add a minimal amount of DMSO to dissolve the powder completely.
-
In a separate container, prepare the desired volume of 0.1 M phosphate buffer (pH 6.0).
-
Add ascorbic acid to the buffer to a final concentration of 0.5% (w/v) and dissolve completely.
-
Deoxygenate the buffer-ascorbic acid solution by bubbling with nitrogen or argon gas for at least 15 minutes.
-
Slowly add the deoxygenated buffer to the dissolved this compound in DMSO while gently vortexing to achieve the final desired concentration.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, amber vial.
-
Store the solution at the recommended temperature (2-8 °C for short-term, -20 °C for long-term).
Protocol 2: Forced Degradation Study to Assess Stability
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/water gradient with a suitable buffer)
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for various time points.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 70°C) for several days.
-
Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil.
-
Analysis: At each time point, inject the stressed samples, along with an unstressed control, into the HPLC system.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for preparing a stabilized this compound solution.
References
Technical Support Center: Modifying Experimental Protocols for Rifamycin B Diallylamide
Welcome to the technical support center for the modification of experimental protocols involving Rifamycin B diallylamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on Rifamycin B for derivatization with diallylamine?
The primary site for derivatization of Rifamycin B with diallylamine is the carboxylic acid group at the C4 position of the ansa chain. This reaction typically proceeds via an amide bond formation.
Q2: What are the general stability characteristics of Rifamycin B that I should be aware of during modification?
Rifamycin B is known to be unstable in highly acidic solutions.[1][2] It is also sensitive to oxidation, especially in acidic conditions where it can be oxidized by air to form rifamycin O.[1] In neutral and alkaline solutions, its inactivation follows first-order kinetics.[1] Therefore, careful control of pH is crucial throughout the experimental process.
Q3: What analytical techniques are recommended for characterizing this compound?
For the characterization of this compound, a combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and reaction progress.[3] Mass Spectrometry (MS) should be used to confirm the molecular weight of the final product.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for detailed structural elucidation and to confirm the formation of the diallylamide group.[4][5][6]
Q4: Are there any known side reactions to anticipate during the synthesis?
Potential side reactions include the formation of impurities due to the degradation of Rifamycin B under suboptimal pH or temperature conditions. Incomplete reaction can also be an issue, leading to the presence of unreacted starting material in the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | 1. Inactive coupling agent.2. Poor quality of Rifamycin B or diallylamine.3. Inappropriate reaction temperature.4. Incorrect solvent selection. | 1. Use a fresh batch of the coupling agent (e.g., EDC/HOBt).2. Verify the purity of starting materials using appropriate analytical techniques.3. Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature.4. Ensure the use of a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). |
| Presence of multiple unidentified peaks in HPLC | 1. Degradation of Rifamycin B.2. Formation of side products.3. Reaction mixture exposed to light or air for extended periods. | 1. Maintain the reaction pH in a slightly acidic to neutral range.[1][2]2. Monitor the reaction closely using TLC or HPLC to minimize the formation of side products.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
| Incomplete reaction | 1. Insufficient amount of coupling agent or diallylamine.2. Short reaction time. | 1. Use a slight excess of the coupling agent and diallylamine (e.g., 1.2-1.5 equivalents).2. Extend the reaction time and monitor progress by TLC or HPLC until the starting material is consumed. |
Purification
| Problem | Possible Cause | Suggested Solution |
| Difficulty in separating the product from starting material | Similar polarity of the product and Rifamycin B. | 1. Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system may be effective.2. Consider using a different stationary phase for chromatography. |
| Low yield after purification | 1. Product loss during extraction and washing steps.2. Adsorption of the product onto the silica gel during column chromatography. | 1. Minimize the number of extraction and washing steps.2. Use a less active stationary phase or add a small amount of a polar solvent (e.g., triethylamine) to the mobile phase to reduce tailing and improve recovery. |
| Product appears discolored | Presence of colored impurities from the degradation of Rifamycin B. | Recrystallization of the purified product from a suitable solvent system can help in removing colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Rifamycin B
-
Diallylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolution: Dissolve Rifamycin B (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Activation: Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution. Stir the mixture at 0 °C for 30 minutes.
-
Amidation: Add diallylamine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Characterization: Characterize the purified product by HPLC, MS, and NMR.
Data Presentation
Table 1: Example HPLC and MS Data for Rifamycin B and this compound
| Compound | Retention Time (min) | [M-H]⁻ (m/z) |
| Rifamycin B | 10.5 | 754 |
| This compound | 15.2 | 833 |
Table 2: Example ¹H NMR Chemical Shifts (δ) for Key Protons
| Proton | Rifamycin B (ppm) | This compound (ppm) |
| -COOH | ~11.0 (broad s) | Absent |
| Allyl -CH= | Not Applicable | ~5.8 (m) |
| Allyl =CH₂ | Not Applicable | ~5.2 (m) |
| Allyl -CH₂-N | Not Applicable | ~4.0 (d) |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
- 1. [Stability of rifamycin B in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.ulusofona.pt [research.ulusofona.pt]
Validation & Comparative
Comparative Efficacy of Rifamycin Derivatives Against Resistant Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key rifamycin derivatives—rifampicin, rifabutin, rifapentine, and rifaximin—against clinically significant resistant bacterial strains. This document summarizes available in vitro data, details experimental methodologies for susceptibility testing, and illustrates key mechanisms and workflows.
Performance Against Resistant Strains: A Quantitative Comparison
Table 1: Comparative MICs (μg/mL) of Rifamycin Derivatives Against Gram-Positive Resistant Bacteria
| Antibiotic | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (Rifampin-Susceptible) | Enterococcus faecalis | Enterococcus faecium (Vancomycin-Resistant) |
| Rifampicin | 0.016 - >128 | ≤0.016 | ≤1 - >64 | Data Not Available |
| Rifabutin | 0.002 - 6.25 | ≤0.015 | ≤0.125 - >8 | Data Not Available |
| Rifapentine | ≤0.015 - >128 | ≤0.015 | ≤0.03 - >4 | Data Not Available |
| Rifaximin | 0.008 - >128 | 0.5 | Data Not Available | Data Not Available |
Note: MIC values can vary based on the specific strain and testing methodology. Data is compiled from multiple sources and should be interpreted with caution.
Table 2: Comparative MICs (μg/mL) of Rifamycin Derivatives Against Mycobacteria
| Antibiotic | Mycobacterium tuberculosis (Rifampin-Resistant) | Mycobacterium avium complex (MAC) |
| Rifampicin | >1.0 | ≤2.0 |
| Rifabutin | 0.25 - 16 | ≤0.125 |
| Rifapentine | Data Not Available | ≤2.0 |
| Rifaximin | Data Not Available | Data Not Available |
Table 3: Comparative MICs (μg/mL) of Rifamycin Derivatives Against Gram-Negative Resistant Bacteria
| Antibiotic | Pseudomonas aeruginosa | Acinetobacter baumannii (Carbapenem-Resistant) | Klebsiella pneumoniae (Carbapenem-Resistant) |
| Rifampicin | 32 - >128 | 4 - >128 | Data Not Available |
| Rifabutin | 8 - 64 | 0.031 - 4 | Data Not Available |
| Rifapentine | Data Not Available | Data Not Available | Data Not Available |
| Rifaximin | 62.5 - 1000 | Data Not Available | 8 - 128 |
Note: Data for Gram-negative bacteria is particularly sparse for some derivatives, highlighting a need for further research in this area.
Understanding the Mechanisms: Resistance Pathways
Resistance to rifamycins primarily arises from mutations in the target enzyme, the β-subunit of RNA polymerase, encoded by the rpoB gene.[1] These mutations prevent the rifamycin molecule from binding effectively, thereby allowing transcription to proceed.[1][2] Another significant mechanism is the enzymatic inactivation of the drug.[3]
Figure 1: Primary mechanisms of resistance to rifamycin derivatives.
Experimental Protocols: Determining In Vitro Efficacy
The following are detailed methodologies for key experiments cited in the comparative analysis. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of rifamycin derivatives
-
Sterile diluent (e.g., water, DMSO, depending on the drug's solubility)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of each rifamycin derivative in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should be appropriate to determine the MIC for the test organism.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye or a plate reader.
-
Figure 2: Experimental workflow for broth microdilution MIC assay.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of rifamycin derivatives
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of agar plates, each containing a specific concentration of a rifamycin derivative. This is done by adding the appropriate amount of the antibiotic stock solution to molten and cooled (45-50°C) MHA before pouring the plates.
-
Include a growth control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate a standardized amount of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.
-
Conclusion
The available data suggests that rifabutin often exhibits lower MICs against several resistant strains, including some rifampin-resistant M. tuberculosis and various nontuberculous mycobacteria, when compared to other rifamycins.[4][5] However, the efficacy of each derivative is highly dependent on the specific pathogen and its resistance profile. The provided experimental protocols offer standardized methods for further in vitro comparative studies. A significant gap in the literature remains regarding the comparative efficacy of all four major rifamycin derivatives against a broad panel of multidrug-resistant Gram-negative bacteria. Further research is warranted to fully elucidate the potential of each derivative in combating the growing threat of antibiotic resistance.
References
Comparative Analysis of Rifamycin B Diallylamide: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide aims to provide a comparative analysis of Rifamycin B diallylamide, focusing on its performance relative to other antibiotics, supported by available experimental data. However, a comprehensive literature search did not yield specific studies or quantitative data for "this compound." Therefore, this document will provide a broader comparative overview based on the known structure-activity relationships of Rifamycin B amide derivatives and the general characteristics of the rifamycin class of antibiotics.
Introduction to Rifamycins and Rifamycin B Amides
Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, a mechanism of action distinct from many other antibiotic classes.[1] Resistance to rifamycins typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[2]
Rifamycin B is a precursor for the synthesis of many clinically important rifamycin derivatives.[3][4][5][6][7][8][9] A study on the structure-activity relationships of 44 different amides of Rifamycin B revealed that their antibacterial activity is parabolically dependent on their lipophilicity, as measured by the logarithm of the partition coefficient (log P).[10] This suggests that the nature of the amide substituent significantly influences the drug's ability to penetrate bacterial cells and interact with its target.
Cross-Resistance Profile of Rifamycin Derivatives
Cross-resistance among different rifamycin derivatives is a well-documented phenomenon.[11][12] Studies on various rifamycins, such as rifampin, rifabutin, and rifapentine, have shown that resistance mutations in the rpoB gene often confer resistance to multiple drugs within this class.[11][12] For instance, complete cross-resistance has been observed between rifampin, rifabutin, and rifapentine in Escherichia coli with mutations in RNA polymerase.[11] Similarly, in methicillin-resistant Staphylococcus aureus (MRSA), mutations in rpoB were found to confer cross-resistance to rifampin, rifabutin, and rifapentine.[2]
While no specific data exists for this compound, it is highly probable that it would exhibit a similar cross-resistance profile with other rifamycins due to their shared mechanism of action and target site.
Potential Performance of this compound: An Extrapolation
Based on the structure-activity relationship studies of Rifamycin B amides, the diallylamide derivative would be expected to have a specific lipophilicity profile that dictates its antibacterial potency. The two allyl groups would increase its nonpolar character. According to the parabolic relationship between log P and activity, there is an optimal lipophilicity for maximal antibacterial effect.[10] The activity of this compound would depend on where its log P value falls on this curve.
Experimental Protocols
As no specific experimental studies for this compound were found, this section outlines general methodologies commonly used for evaluating the performance of new antibiotic candidates, which would be applicable to the study of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test antibiotic (this compound) and comparator antibiotics is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Cross-Resistance Studies
To assess cross-resistance, a panel of bacterial strains with known resistance mechanisms to other rifamycins (e.g., strains with defined rpoB mutations) would be tested against this compound.
Methodology: MIC Testing on Resistant Strains
-
Strain Selection: A collection of bacterial strains with well-characterized mutations in the rpoB gene, conferring resistance to rifampin and other rifamycins, is used. A susceptible wild-type strain is included as a control.
-
MIC Determination: The MIC of this compound and comparator rifamycins is determined for each strain using the broth microdilution method described above.
-
Analysis: The MIC values for this compound against the resistant strains are compared to those against the susceptible strain. A significant increase in the MIC for the resistant strains would indicate cross-resistance.
Visualization of Key Concepts
Rifamycin Mechanism of Action and Resistance
The following diagram illustrates the general mechanism of action of rifamycins and the primary mechanism of resistance.
References
- 1. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antibacterial Evaluation of Rifampicin–Siderophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rifamycin antibiotic resistance by ADP-ribosylation: Structure and diversity of Arr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. In Vitro MIC Values of Rifampin and Ethambutol and Treatment Outcome in Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Structure-activity correlations among rifamycin B amides and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The quantitative structure-activity relationship of rifamycin B amide and hydrazide toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rifamycin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
A Comparative Analysis of Novel Rifamycin Derivatives and Next-Generation Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with improved efficacy and safety profiles. This guide provides a comparative overview of the performance of a promising class of rifamycin derivatives, the benzoxazinorifamycins, against other recently developed novel antibiotics. Due to the limited availability of direct head-to-head studies, this comparison synthesizes data from various preclinical and clinical investigations to offer a comprehensive perspective on their respective strengths and potential applications.
Executive Summary
Novel benzoxazinorifamycins, such as ABI-0043, demonstrate potent bactericidal activity, particularly against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA). Their efficacy extends to challenging scenarios such as biofilm-associated infections. In contrast, novel β-lactam/β-lactamase inhibitor combinations, like ceftazidime-avibactam, and new carbapenems, such as tebipenem HBr, show significant promise against multidrug-resistant Gram-negative bacteria. The choice of antibiotic will ultimately depend on the target pathogen, the site of infection, and the resistance profile of the infecting organism.
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro and in vivo efficacy data for a representative novel benzoxazinorifamycin and other novel antibiotics from different studies. It is crucial to note that these data are not from direct comparative trials and experimental conditions may vary.
Table 1: In Vitro Activity of a Novel Benzoxazinorifamycin (ABI-0043) against Staphylococcus aureus
| Parameter | S. aureus ATCC 29213 (MSSA) |
| Minimum Inhibitory Concentration (MIC) | 0.001 µg/mL[1] |
| Minimum Bactericidal Concentration (MBC), Logarithmic Phase | 0.008 µg/mL[1] |
| MBC, Stationary Phase | 0.25 µg/mL[1] |
Table 2: In Vivo Efficacy of a Novel Benzoxazinorifamycin (ABI-0043) vs. Rifampin in a Guinea Pig Tissue-Cage Model against S. aureus
| Treatment (12.5 mg/kg/12h) | Mean Bacterial Titer (log10 CFU/mL) | Cure Rate (%) | Emergence of Resistance (%) |
| ABI-0043 (alone) | 1.57 ± 0.53[1] | 58[1] | 42[1] |
| Rifampin (alone) | 1.43 ± 0.28[1] | 46[1] | 38[1] |
| ABI-0043 + Levofloxacin | Cleared | 92[1] | 0[1] |
| Rifampin + Levofloxacin | Cleared | 88[1] | 0[1] |
Table 3: Clinical Efficacy of Novel Non-Rifamycin Antibiotics against Complicated Urinary Tract Infections (cUTIs)
| Antibiotic | Comparator | Overall Success Rate (%) | Pathogen Focus |
| Tebipenem HBr (oral) | Imipenem-cilastatin (IV) | 58.5[2][3] | Gram-negative bacteria |
| Ceftazidime-avibactam | Doripenem | 70.0 | Gram-negative bacteria |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Solutions: Two-fold serial dilutions of the test antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from fresh bacterial colonies and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto antibiotic-free agar plates. The plates are incubated at 35-37°C for 18-24 hours. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum count.
Guinea Pig Tissue-Cage Infection Model
Objective: To evaluate the in vivo efficacy of antibiotics in a foreign-body infection model that mimics chronic, localized infections.
Methodology:
-
Implantation: Sterile, perforated Teflon cages are surgically implanted subcutaneously on the backs of guinea pigs. The animals are allowed to recover for at least two weeks to allow for tissue encapsulation of the cage.
-
Infection: A standardized inoculum of the test organism (e.g., S. aureus) is injected directly into the tissue cages.
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection. The route of administration (e.g., intraperitoneal) and dosing schedule are followed as per the study design.
-
Assessment of Efficacy: At the end of the treatment period, the fluid within the tissue cages is aspirated, and quantitative bacterial cultures are performed to determine the number of viable bacteria (CFU/mL). The tissue cages may also be removed and cultured to assess for adherent bacteria.
-
Cure Definition: A cure is typically defined as the absence of detectable bacteria in the cage fluid and/or the cage itself upon culture.
Visualizations
Caption: Workflow for evaluating antibiotic efficacy.
Caption: Rifamycin's mechanism of action.
References
- 1. Structure-based design of novel benzoxazinorifamycins with potent binding affinity to wild-type and rifampin-resistant mutant Mycobacterium tuberculosis RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Guinea Pig as a Model of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Rifamycin B diallylamide and rifabutin
A comprehensive analysis of the available data on Rifamycin B diallylamide and rifabutin reveals a significant information disparity. While extensive research has been conducted on rifabutin, a key antimicrobial agent, there is a notable absence of scientific literature and experimental data pertaining to "this compound." As a result, a direct head-to-head comparison with supporting experimental data is not feasible at this time.
This guide will therefore provide a detailed overview of rifabutin, a well-characterized member of the rifamycin class of antibiotics. The information presented is intended for researchers, scientists, and drug development professionals to serve as a comprehensive resource on the properties and performance of rifabutin. Where relevant, comparisons will be drawn with other rifamycins, such as rifampin, to provide a broader context.
Rifabutin: A Detailed Profile
Rifabutin is a semi-synthetic ansamycin antibiotic derived from Amycolatopsis rifamycinica.[1] It is primarily used in the treatment of tuberculosis and infections caused by Mycobacterium avium complex (MAC), particularly in HIV/AIDS patients.[1]
Mechanism of Action
Rifabutin, like other rifamycins, exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase.[1] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, rifabutin creates a steric block that prevents the elongation of the RNA chain.[1] This selective inhibition of bacterial RNA synthesis ultimately leads to cell death.[1] Mammalian RNA polymerase is not significantly affected, which accounts for the selective toxicity of the drug.[1]
Caption: Rifabutin inhibits bacterial growth by binding to DNA-dependent RNA polymerase.
Antibacterial Efficacy
Rifabutin demonstrates a broad spectrum of activity against various bacteria, with particular potency against mycobacteria.
| Organism | MIC Range (µg/mL) |
| Mycobacterium tuberculosis | 0.015 - 0.25 |
| Mycobacterium avium complex | 0.25 - 2.0 |
| Staphylococcus aureus | 0.004 - 0.25 |
| Haemophilus influenzae | 0.12 - 1.0 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the strain and testing methodology.
Pharmacokinetic Properties
The pharmacokinetic profile of rifabutin is characterized by good oral absorption, extensive tissue distribution, and a long elimination half-life.
| Parameter | Value |
| Bioavailability | ~20% |
| Time to Peak Concentration (Tmax) | 2-4 hours |
| Protein Binding | 85% |
| Volume of Distribution (Vd) | 9.3 ± 1.5 L/kg |
| Elimination Half-life (t½) | 45 ± 17 hours |
| Metabolism | Hepatic (CYP3A4) |
| Excretion | Primarily renal |
Data compiled from various pharmacokinetic studies.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of rifabutin against various bacterial strains is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Workflow:
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Rifabutin Stock Solution: A stock solution of rifabutin is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a known concentration.
-
Serial Dilution: Serial two-fold dilutions of the rifabutin stock solution are made in cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of rifabutin that completely inhibits visible growth of the organism.
Conclusion
While a direct comparative analysis between this compound and rifabutin is not possible due to the absence of data on the former, this guide provides a comprehensive overview of the well-established properties of rifabutin. For researchers and drug development professionals, rifabutin serves as a critical tool in the management of mycobacterial infections. Further research into novel rifamycin derivatives is warranted to expand the arsenal of effective antimicrobial agents.
References
In Vitro to In Vivo Correlation of Rifamycin B Diallylamide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the potential in vitro and in vivo activity of Rifamycin B diallylamide. As a novel or less-studied derivative, direct experimental data for this compound is not publicly available. Therefore, this document leverages extensive research on the broader class of rifamycin antibiotics, including well-characterized derivatives such as rifampicin, rifabutin, and rifapentine, to project the likely performance and characteristics of this compound. The guide details established experimental protocols, presents comparative data from related compounds, and visualizes key biological pathways and experimental workflows to support researchers in the design and interpretation of future studies.
Introduction to Rifamycins and Structure-Activity Relationships
Rifamycins are a class of antibiotics that are highly effective against mycobacteria and are a cornerstone in the treatment of tuberculosis, leprosy, and other bacterial infections[1][2]. They function by inhibiting bacterial DNA-dependent RNA polymerase, thus preventing transcription and halting bacterial growth[1][3]. The core structure of rifamycins can be chemically modified, particularly at the C3 and C4 positions, to generate derivatives with altered pharmacokinetic and pharmacodynamic properties[4].
Rifamycin B is a precursor for many semisynthetic derivatives[2]. Modifications at the C3 position, such as the formation of amides and hydrazides, have been explored to enhance antibacterial activity[5]. The introduction of a diallylamide group at this position would classify this compound as a C3-substituted amide derivative. Studies on other rifamycin B amides have shown that their antibacterial activity is often a parabolic function of their lipophilicity (log P)[5]. This suggests that the diallyl moiety in this compound would likely influence its membrane permeability and, consequently, its antibacterial potency.
Comparative In Vitro Activity of Rifamycin Derivatives
The in vitro activity of rifamycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the MIC values for several key rifamycin derivatives against Mycobacterium tuberculosis and other nontuberculous mycobacteria (NTM). This data provides a benchmark for the expected activity of novel derivatives like this compound.
Table 1: Comparative In Vitro Activity (MIC) of Rifamycin Derivatives
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Rifampicin | M. tuberculosis | 0.03-0.5 | 0.5 | [6] |
| M. avium complex (MAC) | ≤0.062 - 0.5 | 0.25 - 1 | [7] | |
| Rifabutin | M. tuberculosis | ≤0.032 | 0.125 | [8] |
| M. avium complex (MAC) | ≤0.062 - 0.5 | 0.25 - 1 | [7] | |
| Carbapenem-resistant A. baumannii (in IC-RPMI) | 0.002 | 2 | [9] | |
| Rifapentine | M. tuberculosis | 0.015-0.125 | 0.125 | [6] |
| M. avium complex (MAC) | ≤0.062 - 0.5 | 0.25 - 1 | [7] | |
| KRM-1648 | M. tuberculosis H37Rv | - | 0.15 - 0.3 (MBC) | [10] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. MBC stands for Minimum Bactericidal Concentration.
Based on structure-activity relationships, it is plausible that this compound would exhibit potent in vitro activity, likely in a range comparable to other C3-substituted rifamycin derivatives.
Comparative In Vivo Efficacy of Rifamycin Derivatives
The in vivo efficacy of rifamycins is commonly evaluated in murine models of infection, such as the neutropenic thigh model or tuberculosis infection models in BALB/c or C3HeB/FeJ mice[11][12]. These studies assess the ability of the drug to reduce bacterial load in target organs.
Table 2: Summary of In Vivo Models and Efficacy of Rifamycin Derivatives
| Compound | Animal Model | Infection Model | Key Findings | Reference |
| Rifampicin | BALB/c and C3HeB/FeJ mice | Tuberculosis | Dose-dependent sterilizing activity. | [12] |
| Rifapentine | BALB/c and C3HeB/FeJ mice | Tuberculosis | Roughly 4 times more potent than rifampin. | [12] |
| Rifalazil | Murine | Septicemia (S. aureus) | ED₅₀ of 0.063 mg/kg (i.v.). | [11] |
| KRM-1648 | Murine | Tuberculosis | At 3 mg/kg, as effective as rifampin at 10 mg/kg. | [10] |
ED₅₀ is the 50% effective dose.
The in vivo performance of this compound would depend on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, which would be influenced by the diallylamide substitution.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
-
Bacterial Strains and Media: Clinical isolates or reference strains (e.g., M. tuberculosis H37Rv) are cultured in appropriate media, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)[8].
-
Drug Preparation: The rifamycin derivative is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Incubation: The microtiter plates containing the bacterial inoculum and drug dilutions are incubated under appropriate conditions (e.g., 37°C for mycobacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria[8]. For mycobacteria, this can be assessed radiometrically or by visual inspection after a prolonged incubation period[13].
In Vivo Efficacy Testing: Murine Tuberculosis Model
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c or C3HeB/FeJ) are used[12].
-
Infection: Mice are infected via aerosol or intravenous route with a standardized inoculum of M. tuberculosis.
-
Drug Administration: Treatment with the rifamycin derivative, alone or in combination with other drugs, is initiated at a specified time post-infection. Drugs are typically administered orally or via gavage[12].
-
Assessment of Efficacy: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The bacterial load (colony-forming units, CFU) is determined by plating serial dilutions of the homogenates on selective agar[12].
-
Data Analysis: The reduction in bacterial CFU in treated mice compared to untreated controls is used to determine the bactericidal and sterilizing activity of the compound.
Mechanism of Action and In Vitro-In Vivo Correlation (IVIVC)
The primary mechanism of action for all rifamycins is the inhibition of bacterial RNA polymerase[1].
Caption: Mechanism of action of rifamycins.
Establishing an in vitro-in vivo correlation (IVIVC) is crucial in drug development to predict the in vivo performance of a drug from its in vitro dissolution/release characteristics. While more established for oral dosage forms, the principles can be applied to understand the relationship between in vitro potency (MIC) and in vivo efficacy.
Caption: General workflow for establishing IVIVC.
Conclusion and Future Directions
While direct experimental data for this compound are not available, the extensive body of research on other rifamycin derivatives provides a strong foundation for predicting its potential activity. It is anticipated that this compound will exhibit potent antibacterial activity, particularly against mycobacteria, through the inhibition of RNA polymerase. Its in vivo efficacy will be critically dependent on its pharmacokinetic profile, which is influenced by the diallylamide substitution.
Researchers investigating this compound should focus on:
-
Synthesis and Characterization: Confirming the structure and purity of the compound.
-
In Vitro Potency: Determining MICs against a broad panel of clinically relevant bacteria.
-
Pharmacokinetics: Conducting studies to understand its absorption, distribution, metabolism, and excretion.
-
In Vivo Efficacy: Evaluating its therapeutic potential in established animal models of infection.
By following the experimental protocols outlined in this guide and comparing the results with the data presented for other rifamycins, researchers can effectively advance the development of this compound and other novel rifamycin derivatives.
References
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 4. Spiropiperidyl rifabutins: expanded in vitro testing against ESKAPE pathogens and select bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity correlations among rifamycin B amides and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of rifabutin against 293 contemporary carbapenem-resistant Acinetobacter baumannii clinical isolates and characterization of rifabutin mode of action and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro bactericidal and in vivo therapeutic activities of a new rifamycin derivative, KRM-1648, against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Development of Rifapentine Susceptibility Tests for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Rifamycin B Diallylamide
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle Rifamycin B diallylamide with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of the compound, especially when generating dust or aerosols, should be conducted in a well-ventilated area or a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Classification
Based on the available data for related rifamycin compounds, this compound should be treated as a hazardous chemical waste. Related compounds like Rifamycin S are classified as harmful if swallowed, may cause damage to organs, and are very toxic to aquatic life with long-lasting effects.[2][3] Therefore, this compound waste must not be disposed of in the regular trash or down the drain.[4][5]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[4][6]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible liquid waste container.[7]
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Based on information for related compounds, avoid strong oxidizing agents.[8] Always consult your institution's chemical compatibility chart.
Step 3: Container Selection and Labeling
The choice of container and proper labeling are mandated by safety regulations.
-
Container Requirements: Waste containers must be in good condition, made of a material compatible with the chemical waste, and have a secure, leak-proof closure.[4][7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid Waste with this compound," "Aqueous solution of this compound").[9] The date of waste accumulation should also be clearly marked.
Step 4: Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4][6]
-
Secondary Containment: Use secondary containment, such as a tray or bin, to capture any potential leaks or spills from the primary waste container.[6]
-
Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA and the maximum accumulation time.[9]
Step 5: Arranging for Disposal
Once the waste container is full or the maximum accumulation time has been reached, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9] Do not attempt to transport hazardous waste off-site yourself.
Hazard Profile of Related Rifamycins
The following table summarizes the key hazards associated with related rifamycin compounds, which should be considered when handling and disposing of this compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][3][10] |
| Specific Target Organ Toxicity (Single Exposure) | May cause damage to organs.[1][2][3] | Do not breathe dust, fume, gas, mist, vapors, or spray. If exposed or concerned, get medical advice/attention.[1][3][10] |
| Hazardous to the Aquatic Environment (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[2][3] | Avoid release to the environment. Collect spillage.[3][10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe and sustainable research environment, ensuring that your groundbreaking work does not come at the cost of environmental or personal safety. Always consult your institution's specific waste management guidelines and your EH&S department for any questions or clarification.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.se [fishersci.se]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Rifamycin S - Safety Data Sheet [chemicalbook.com]
Essential Safety and Logistical Information for Handling Rifamycin B Diallylamide
Disclaimer: No specific safety data sheet (SDS) for Rifamycin B diallylamide was found. The following guidance is based on the safety data for the closely related compounds Rifamycin B and Rifamycin S. It is crucial to conduct a thorough risk assessment before handling this compound and to consult with your institution's environmental health and safety (EHS) department.
This document provides essential guidance on the safe handling and disposal of this compound for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is based on the potential hazards of eye irritation, organ toxicity, and harm if swallowed, as identified for similar rifamycin compounds.[1][2][3]
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect against dust particles and potential splashes that may cause serious eye irritation.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect against contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1] |
Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the SDS for closely related compounds like Rifamycin B and Rifamycin S to understand the potential hazards.[1][2][3][4][5]
-
Assemble all necessary PPE as outlined in the table above and inspect for any damage.
-
Ensure that the chemical fume hood to be used has been recently certified and is functioning correctly.
-
Prepare all required laboratory equipment and reagents before handling the compound to minimize time spent in the handling area.
-
-
Handling:
-
Always handle the solid form of this compound within a certified chemical fume hood to avoid the formation and inhalation of dust.[1][4]
-
When preparing solutions, do so within the fume hood.
-
Keep all containers with this compound tightly closed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory area where the compound is handled.[1][4][5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4][5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Rationale |
| Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. | To prevent release into the environment. Rifamycin compounds can be very toxic to aquatic life.[3][5] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. | To prevent cross-contamination and accidental exposure. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated hazardous waste container immediately after handling. | To prevent the spread of contamination outside of the handling area. |
| Liquid Waste (Solutions containing the compound) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. | To prevent contamination of waterways, as the compound is toxic to aquatic organisms.[3][5] |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists.[1][6]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department immediately.[4]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
